molecular formula C16H14O4 B15129110 Imbricatin CAS No. 84504-71-2

Imbricatin

Katalognummer: B15129110
CAS-Nummer: 84504-71-2
Molekulargewicht: 270.28 g/mol
InChI-Schlüssel: GNUBOQVVIAMPSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imbricatin has been reported in Dendrobium amoenum, Dendrobium herbaceum, and other organisms with data available.

Eigenschaften

CAS-Nummer

84504-71-2

Molekularformel

C16H14O4

Molekulargewicht

270.28 g/mol

IUPAC-Name

5-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-6,13-diol

InChI

InChI=1S/C16H14O4/c1-19-16-11-7-20-13-6-10(17)4-8-2-3-9(5-12(16)18)14(11)15(8)13/h4-6,17-18H,2-3,7H2,1H3

InChI-Schlüssel

GNUBOQVVIAMPSG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2CCC3=C4C2=C1COC4=CC(=C3)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Natural Sources of the Compound Imbricatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricatin is a naturally occurring 9,10-dihydrophenanthrene derivative that has been isolated from various orchid species. As a member of the phenanthrene class of compounds, which are known for their diverse and potent biological activities, this compound holds significant interest for phytochemical research and drug discovery. Phenanthrenes from orchids have demonstrated a range of pharmacological effects, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activities, including a putative signaling pathway.

Natural Sources of this compound

This compound has been identified as a chemical constituent of orchids belonging to the Orchidaceae family. The primary documented sources of this compound are:

  • Pholidota yunnanensis : This orchid species is a known producer of a variety of 9,10-dihydrophenanthrene derivatives, including this compound.[1][2][3]

  • Dendrobium fimbriatum : this compound has also been reported as a constituent of this species of Dendrobium, a genus well-regarded in traditional medicine for its rich phytochemical profile.

While specific quantitative yields of this compound from these sources are not extensively reported in the available literature, the general protocols for the isolation of phenanthrenes from orchids can be adapted for its extraction and purification.

Biological Activities and Quantitative Data

This compound, along with other 9,10-dihydrophenanthrenes isolated from orchids, exhibits a range of biological activities. The available quantitative data for this compound and its closely related compounds are summarized in the table below.

Compound/ExtractBiological ActivityAssayResult (IC₅₀/EC₅₀)Natural Source
This compound (and 7 other dihydrophenanthrenes) AntioxidantDPPH free radical scavenging8.8 to 55.9 µMPholidota yunnanensis[1][2]
Phenanthrenes from Dendrobium nobile Anti-inflammatoryInhibition of LPS-induced nitric oxide production in RAW 264.7 cells9.6 µM to 35.7 µMDendrobium nobile
Dihydrophenanthrenes from Dendrobium terminale CytotoxicAgainst SW1990, HCT-116, and HepG2 tumor cell linesStrong antitumor effects reported for some analoguesDendrobium terminale
Phenanthrenes from Spiranthes sinensis CytotoxicAgainst SGC-7901, HepG2, and B16-F10 cell lines19.0 ± 7.3 to 30.2 ± 5.6 μMSpiranthes sinensis
6,7-dihydroxy-2,4-dimethoxyphenanthrene Anti-inflammatoryInhibition of NF-κB/COX-2 pathway-Chinese Yam (Dioscorea opposita)

Experimental Protocols: Isolation and Purification of this compound

The following is a detailed methodology for the isolation and purification of this compound and other 9,10-dihydrophenanthrenes from orchid species, based on established protocols for Pholidota chinensis. This protocol can be adapted for Pholidota yunnanensis and Dendrobium fimbriatum.

Plant Material Preparation and Extraction
  • Collection and Preparation : The whole plants of the source orchid are collected, washed, and air-dried in the shade. The dried material is then ground into a coarse powder.

  • Extraction : The powdered plant material (e.g., 10 kg) is extracted with 70% ethanol in water using cold percolation. The extraction is repeated multiple times to ensure exhaustive recovery of the secondary metabolites. The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

Fractionation by Silica Gel Column Chromatography
  • Column Preparation : The crude extract is subjected to silica gel column chromatography.

  • Elution : The column is eluted with a gradient of dichloromethane/methanol (e.g., 100:1, 50:1, 30:1, 20:1, 15:1, 12:1, 9:1, 7:1, 5:1, 4:1).

  • Fraction Collection and Analysis : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired dihydrophenanthrenes. Fractions with similar TLC profiles are combined.

Purification by High-Speed Counter-Current Chromatography (HSCCC)
  • Solvent System Selection : A suitable two-phase solvent system is selected. For the separation of 9,10-dihydrophenanthrenes, a system such as n-hexane/ethyl acetate/methanol/water (e.g., 1.6:0.8:1.2:0.4, v/v) is often effective.

  • HSCCC Operation :

    • The HSCCC column is first filled with the stationary phase.

    • The mobile phase is then pumped into the column at a specific flow rate while the apparatus is rotated at a set speed.

    • The sample fraction from the silica gel column is dissolved in a mixture of the two phases and injected into the column.

  • Fraction Collection and Analysis : The effluent from the column is continuously monitored (e.g., at 277 nm), and fractions are collected. The purity of the isolated compounds, including this compound, is then analyzed by Ultra High-Performance Liquid Chromatography (UHPLC).

  • Structure Elucidation : The chemical structure of the purified this compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).

Visualizations: Experimental Workflow and Putative Signaling Pathway

experimental_workflow start Plant Material (Pholidota yunnanensis or Dendrobium fimbriatum) powder Drying and Grinding start->powder extraction Cold Percolation (70% Ethanol) powder->extraction concentrate Concentration (Rotary Evaporation) extraction->concentrate crude_extract Crude Extract concentrate->crude_extract silica_gel Silica Gel Column Chromatography (DCM/MeOH Gradient) crude_extract->silica_gel fractions Fraction Collection and TLC Analysis silica_gel->fractions combined_fractions Combined Fractions fractions->combined_fractions hsccc High-Speed Counter-Current Chromatography (n-Hexane/EtOAc/MeOH/H2O) combined_fractions->hsccc pure_this compound Pure this compound hsccc->pure_this compound analysis Purity Analysis (UHPLC) Structure Elucidation (MS, NMR) pure_this compound->analysis

Experimental workflow for the isolation of this compound.

putative_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ikb_nfkb IκB-NF-κB Complex This compound->ikb_nfkb Inhibits IKK (putative) cox2_protein COX-2 Protein This compound->cox2_protein Inhibits activity (putative) membrane Cell Membrane inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) inflammatory_stimulus->ikb_nfkb activates IKK nfkb NF-κB ikb_nfkb->nfkb IκB phosphorylation and degradation nfkb_n NF-κB nfkb->nfkb_n translocation ikb_p p-IκB (degraded) cox2_gene COX-2 Gene nfkb_n->cox2_gene binds to promoter pro_inflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) nfkb_n->pro_inflammatory_genes binds to promoter dna DNA cox2_gene->cox2_protein transcription & translation inflammation Inflammation pro_inflammatory_genes->inflammation expression leads to prostaglandins Prostaglandins cox2_protein->prostaglandins catalyzes synthesis of prostaglandins->inflammation

Putative anti-inflammatory signaling pathway of this compound.

Conclusion

This compound, a 9,10-dihydrophenanthrene from orchids such as Pholidota yunnanensis and Dendrobium fimbriatum, represents a promising natural product for further investigation. The methodologies outlined in this guide provide a framework for its isolation and purification, which are essential steps for detailed pharmacological studies. The known biological activities of this compound and related compounds, particularly their antioxidant, cytotoxic, and anti-inflammatory effects, underscore their potential in drug development. Future research should focus on elucidating the specific mechanisms of action and signaling pathways of this compound to fully realize its therapeutic potential.

References

An In-depth Technical Guide on the Biosynthesis of Imbricatin in Orchids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imbricatin, a substituted 9,10-dihydrophenanthrene found in various orchid species, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant experimental methodologies. The pathway is elucidated through a synthesis of current knowledge on stilbenoid and phenanthrene biosynthesis in the Orchidaceae family, with a specific focus on the genera known to produce this compound, such as Agrostophyllum and Aerides.

Introduction

Orchids are a rich source of diverse secondary metabolites, including a significant class of compounds known as stilbenoids and their derivatives, phenanthrenes and 9,10-dihydrophenanthrenes.[1] this compound, a notable member of this class, has been isolated from orchid species including Agrostophyllum callosum and Aerides rosea.[2][3] The core structure of these molecules is biosynthetically derived from the phenylpropanoid pathway, a major route for the production of a wide array of plant natural products. This guide will delineate the proposed biosynthetic route to this compound, from primary metabolites to the final intricate structure.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through a multi-step enzymatic cascade, beginning with precursors from the general phenylpropanoid and polyketide pathways. The key stages include the formation of a bibenzyl (dihydrostilbene) backbone, followed by oxidative cyclization to form the 9,10-dihydrophenanthrene core, and subsequent tailoring reactions.

Formation of the Bibenzyl Backbone

The initial steps of the pathway are shared with the biosynthesis of other stilbenoids.

  • Phenylpropanoid Pathway Activation: The pathway commences with the amino acid L-phenylalanine, which is converted to cinnamic acid and subsequently to various hydroxycinnamoyl-CoA esters. For the biosynthesis of many orchid phenanthrenes, dihydro-m-coumaroyl-CoA or a related compound is a key intermediate.

  • Bibenzyl Synthase Activity: The central reaction is the condensation of a dihydrocinnamoyl-CoA derivative with three molecules of malonyl-CoA, catalyzed by bibenzyl synthase (BBS) , a type III polyketide synthase. This enzyme is a specialized form of stilbene synthase (STS) that utilizes a reduced phenylpropanoid starter unit. Transcriptomic analyses in orchids like Dendrobium officinale have identified genes encoding BBS, and their expression has been correlated with the production of bibenzyl compounds.[4][5]

Oxidative Cyclization to the Dihydrophenanthrene Core

The bibenzyl intermediate undergoes an intramolecular oxidative coupling reaction to form the characteristic tricyclic 9,10-dihydrophenanthrene skeleton.

  • Enzymatic Control: This cyclization is believed to be catalyzed by a specific cytochrome P450 monooxygenase (CYP450) . These enzymes are known to perform a wide range of regio- and stereo-specific oxidation reactions in plant secondary metabolism. The precise CYP450 responsible for this reaction in this compound-producing orchids has yet to be definitively identified.

Tailoring Reactions: Hydroxylation and Methylation

Following the formation of the core dihydrophenanthrene structure, a series of tailoring reactions, including hydroxylation and O-methylation, are necessary to produce the final structure of this compound.

  • Hydroxylation: Additional hydroxyl groups are introduced at specific positions on the aromatic rings by other CYP450s . The substitution pattern of this compound suggests at least one such hydroxylation event.

  • O-Methylation: The characteristic methoxy groups of this compound are added by O-methyltransferases (OMTs) . These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. Plant OMTs are known for their substrate specificity and play a crucial role in diversifying the chemical structures of secondary metabolites.

Below is a DOT language script that visualizes the proposed biosynthetic pathway of this compound.

This compound Biosynthesis Pathway cluster_precursors Primary Metabolism cluster_phenylpropanoid Phenylpropanoid Pathway cluster_bibenzyl Bibenzyl Formation cluster_dihydrophenanthrene Dihydrophenanthrene Core Formation cluster_tailoring Tailoring Reactions L-Phenylalanine L-Phenylalanine L-Phenylalanine->e1 Malonyl-CoA Malonyl-CoA Bibenzyl Precursor Bibenzyl Precursor Malonyl-CoA->Bibenzyl Precursor 3 molecules Cinnamic Acid Derivative Cinnamic Acid Derivative Dihydro-p-coumaroyl-CoA Dihydro-p-coumaroyl-CoA Cinnamic Acid Derivative->Dihydro-p-coumaroyl-CoA Dihydro-p-coumaroyl-CoA->Bibenzyl Precursor Bibenzyl Synthase (BBS) Dihydro-p-coumaroyl-CoA->e2 Dihydrophenanthrene Intermediate Dihydrophenanthrene Intermediate Bibenzyl Precursor->Dihydrophenanthrene Intermediate Oxidative Coupling (Cytochrome P450) Bibenzyl Precursor->e3 Hydroxylated Intermediate Hydroxylated Intermediate Dihydrophenanthrene Intermediate->Hydroxylated Intermediate Hydroxylation (Cytochrome P450) Dihydrophenanthrene Intermediate->e4 This compound This compound Hydroxylated Intermediate->this compound O-Methylation (OMT) Hydroxylated Intermediate->e5 PAL PAL, C4H, 4CL PAL->e1 BBS BBS BBS->e2 CYP450_coupling CYP450 CYP450_coupling->e3 CYP450_hydroxyl CYP450 CYP450_hydroxyl->e4 OMT OMT OMT->e5 e1->Cinnamic Acid Derivative e2->Bibenzyl Precursor e3->Dihydrophenanthrene Intermediate e4->Hydroxylated Intermediate e5->this compound

Caption: Proposed biosynthetic pathway of this compound in orchids.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of phytochemical analysis, enzymology, and molecular biology techniques.

Extraction and Isolation of Stilbenoids from Orchid Tissues

This protocol is adapted for the extraction of phenanthrenes and related compounds from orchid plant material.

  • Sample Preparation: Collect fresh or lyophilized plant material (e.g., stems, leaves of Agrostophyllum callosum). Grind the tissue to a fine powder.

  • Solvent Extraction: Macerate the powdered tissue in a solvent such as methanol or ethanol at room temperature with agitation for 24-48 hours. Repeat the extraction process to ensure complete recovery.

  • Solvent Partitioning: Combine the extracts and evaporate the solvent under reduced pressure. Resuspend the residue in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate) to fractionate the compounds. Stilbenoids are typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification: Subject the enriched fraction to column chromatography (e.g., silica gel, Sephadex LH-20) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Analytical Characterization of this compound
  • HPLC-DAD-MS/MS: High-Performance Liquid Chromatography coupled with a Diode Array Detector and Tandem Mass Spectrometry is a powerful tool for the identification and quantification of this compound in plant extracts. A reversed-phase C18 column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive structural elucidation of isolated this compound is achieved through 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Enzyme Assays
  • Bibenzyl Synthase (BBS) Assay:

    • Enzyme Source: Recombinant BBS expressed in E. coli or a protein extract from orchid tissue.

    • Substrates: Dihydro-p-coumaroyl-CoA and [¹⁴C]-malonyl-CoA.

    • Reaction: Incubate the enzyme with substrates in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5) at an optimal temperature (e.g., 30°C).

    • Product Extraction and Detection: Stop the reaction by adding ethyl acetate. Extract the radioactive bibenzyl product and quantify it using liquid scintillation counting or analyze by radio-TLC or radio-HPLC.

  • Cytochrome P450 and O-Methyltransferase Assays: These assays typically involve incubating the recombinant enzyme with the putative substrate (the bibenzyl precursor for CYP450, and the hydroxylated intermediate for OMT) and required cofactors (NADPH for CYP450, SAM for OMT). The reaction products are then analyzed by HPLC or LC-MS.

Gene Expression Analysis by qRT-PCR

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the transcript levels of candidate biosynthetic genes in different tissues or under various conditions (e.g., elicitor treatment).

  • RNA Extraction: Isolate total RNA from different orchid tissues using a suitable kit or a CTAB-based method.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

  • qRT-PCR: Perform the PCR reaction using gene-specific primers for the target genes (e.g., BBS, CYP450s, OMTs) and a reference gene (e.g., actin, ubiquitin) for normalization. The relative expression levels are calculated using the 2-ΔΔCT method.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the enzymatic kinetics of the this compound biosynthetic pathway and the absolute concentrations of this compound in different orchid species. The following table presents a template for how such data, once obtained, should be structured for clarity and comparative analysis.

Table 1: Hypothetical Quantitative Data for this compound Biosynthesis

ParameterEnzymeSubstrateValueUnitReference
Enzyme Kinetics
KmBibenzyl SynthaseDihydro-p-coumaroyl-CoAData not availableµM
kcatBibenzyl SynthaseDihydro-p-coumaroyl-CoAData not availables-1
Metabolite Levels
ConcentrationThis compoundAgrostophyllum callosum (stem)Data not availableµg/g dry weight
Gene Expression
Relative ExpressionBBS geneA. callosum (elicitor-treated)Data not availableFold change

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound in orchids provides a solid framework for further investigation. While the initial steps involving bibenzyl synthase are reasonably well-understood from studies on related compounds, the subsequent oxidative cyclization and tailoring reactions remain to be fully elucidated. Future research should focus on the identification and characterization of the specific cytochrome P450 monooxygenases and O-methyltransferases involved in the later stages of this compound biosynthesis in Agrostophyllum callosum and other this compound-producing orchids. The use of transcriptomic and metabolomic approaches will be instrumental in identifying candidate genes. Functional characterization of these genes through heterologous expression and in vitro enzyme assays will be crucial to confirm their roles. A complete understanding of this pathway will not only be a significant contribution to the field of plant biochemistry but will also pave the way for the metabolic engineering of microorganisms or other plant systems for the sustainable production of this compound and its derivatives for potential pharmaceutical applications.

References

An In-depth Technical Guide to the Physical, Chemical, and Biological Properties of Imbricatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imbricatin, a naturally occurring dihydro-phenanthropyran derivative found in various Dendrobium and Vanda species, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a review of its reported biological effects and the experimental methodologies used for its study. This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery by consolidating the available data on this compound, including its spectral characteristics, and exploring its potential therapeutic applications.

Chemical and Physical Properties

This compound is a phenolic compound with the molecular formula C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol .[1] Its chemical structure features a dihydrophenanthropyran core with methoxy and hydroxy substitutions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₁₄O₄[1]
Molecular Weight 270.28 g/mol [1]
CAS Number 84504-71-2[1]
Appearance Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.
Storage Desiccate at -20°C

Spectral Data

The structural elucidation of this compound has been primarily achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 2: Mass Spectrometry Data for this compound

Mass Spectrometry TypePrecursor TypePrecursor m/zKey Fragment IonsReference
LC-MS (qTof)[M+H]⁺271.085239.0500, 239.0598, 239.0401, 239.0696, 240.0635
LC-MS (Maxis II HD Q-TOF Bruker)[M+NH₄]⁺288.123210.1137, 148.1125, 192.1030, 79.0217, 166.1227

Table 3: ¹H and ¹³C NMR Spectral Data for this compound in DMSO-d₆

(Note: Specific chemical shift and coupling constant data for this compound are not available in the provided search results. A comprehensive table would require access to dedicated phytochemical analysis publications.)

Experimental Protocols

Isolation of this compound from Vanda coerulea

While a detailed, step-by-step protocol with yields is not fully available, the general procedure for isolating this compound involves bio-guided fractionation of a crude hydro-alcoholic stem extract of Vanda coerulea. The isolation and purification of this compound are achieved using High-Performance Liquid Chromatography (HPLC), followed by structural elucidation using high-resolution mass spectrometry and one- and two-dimensional NMR techniques.

Workflow for the Isolation of this compound

G Start Vanda coerulea stems Extraction Crude hydro-alcoholic extraction Start->Extraction Fractionation Bio-guided Fractionation Extraction->Fractionation HPLC HPLC Purification Fractionation->HPLC This compound Isolated this compound HPLC->this compound Analysis Structural Elucidation (HRMS, NMR) This compound->Analysis

Caption: General workflow for the isolation of this compound.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, primarily antioxidant and anti-inflammatory effects. There is also emerging evidence for its potential in promoting neurite outgrowth.

Antioxidant Activity

This compound has demonstrated significant radical scavenging activity against DPPH and hydroxyl radicals. In studies on extracts of Vanda coerulea, this compound, as a dihydrophenanthropyran, showed potent intracellular antioxidant properties in HaCaT keratinocytes.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is suggested by its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. Several stilbenoids, the class of compounds to which this compound belongs, have shown inhibitory effects on NO production in lipopolysaccharide (LPS)-activated murine macrophages (RAW 264.7) without causing cytotoxicity. This compound also demonstrated a constant inhibition of prostaglandin E2 (PGE-2) production, which is stronger than that of other stilbenoids found in the same plant extract.

Potential Anti-inflammatory Signaling Pathway of this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS/COX-2 Gene Expression Nucleus->iNOS Induces NO_PGE2 NO/PGE₂ Production iNOS->NO_PGE2 Inflammation Inflammation NO_PGE2->Inflammation

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Neurite Outgrowth-Promoting Activity

Studies on the chemical constituents of Dendrobium crepidatum have revealed that several isolated compounds exhibit neurite outgrowth-enhancing activities. While this compound itself was not explicitly tested in the available literature, its presence in this plant suggests it may contribute to this neurotrophic effect. Further investigation is required to confirm this activity and elucidate the underlying signaling pathways, which could potentially involve pathways like the MAPK/ERK or PI3K/Akt pathways, known to be involved in neuronal growth and differentiation.

Potential Signaling Pathways in Neurite Outgrowth

G This compound This compound Receptor Neurotrophic Receptor This compound->Receptor Activates PI3K PI3K Receptor->PI3K MAPK_ERK MAPK/ERK Receptor->MAPK_ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB MAPK_ERK->CREB Cytoskeleton Cytoskeletal Reorganization CREB->Cytoskeleton Regulates Gene Expression for NeuriteOutgrowth Neurite Outgrowth Cytoskeleton->NeuriteOutgrowth

Caption: Potential signaling cascades for this compound-induced neurite outgrowth.

Future Directions

The current body of research on this compound provides a solid foundation for further investigation. Key areas for future research include:

  • Total Synthesis: The development of a total synthesis for this compound would provide a reliable source of the compound for extensive biological testing and structure-activity relationship studies.

  • Pharmacological Studies: In-depth studies are needed to confirm and quantify the anti-inflammatory, antioxidant, and potential neurotrophic effects of pure this compound in various in vitro and in vivo models.

  • Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound is crucial to understanding its therapeutic potential. Investigating its effects on key inflammatory pathways such as NF-κB, MAPK, and PI3K-Akt signaling is a logical next step.

  • Drug Development: Should further studies confirm its therapeutic efficacy and safety, this compound could serve as a lead compound for the development of novel drugs for inflammatory diseases, neurodegenerative disorders, or conditions associated with oxidative stress.

Conclusion

This compound is a promising natural product with demonstrated antioxidant and anti-inflammatory properties and potential for promoting neurite outgrowth. This technical guide has summarized the current knowledge of its physical, chemical, and biological characteristics. While further research is required to fully unlock its therapeutic potential, the available data strongly suggests that this compound is a valuable candidate for continued investigation in the fields of medicinal chemistry and drug discovery.

References

Imbricatin CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricatin is a naturally occurring stilbenoid, a class of phenolic compounds recognized for their diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and the experimental methodologies used for its study. The information is intended to support researchers, scientists, and professionals in the field of drug development in their exploration of this compound's therapeutic potential.

Chemical and Physical Properties

This compound, a dihydrophenanthropyran, possesses a unique molecular structure that contributes to its biological effects. Its fundamental chemical identifiers are summarized below for easy reference.

PropertyValueCitation
CAS Number 84504-71-2[1][2]
Molecular Formula C16H14O4[1][2]
Molecular Weight 270.28 g/mol [1]

Natural Sources

This compound has been isolated from several plant species, primarily within the Orchidaceae and Iridaceae families. The principal natural sources identified in the scientific literature include:

  • Vanda coerulea : The stems of this orchid are a significant source of this compound.

  • Iris imbricata : This species of iris is another known natural source of the compound.

  • Pholidota imbricata : This orchid was the first reported natural source from which this compound was identified.

Biological Activity

Research has demonstrated that this compound exhibits potent antioxidant and anti-inflammatory properties. The following tables summarize the key quantitative data from in vitro studies.

Antioxidant Activity

This compound has shown significant radical scavenging activity against various free radicals.

AssayIC50 (µM)Source OrganismCitation
DPPH Radical Scavenging8.8Vanda coerulea
Hydroxyl Radical Scavenging8.8Vanda coerulea
Intracellular ROS Neutralization (HaCaT cells)8.8Vanda coerulea
Anti-inflammatory Activity

This compound has been shown to inhibit key mediators of the inflammatory response, particularly in the context of UVB-induced skin damage.

AssayIC50 (µM)Cell LineSource OrganismCitation
PGE-2 Production Inhibition12.2HaCaTVanda coerulea
COX-2 Enzyme Inhibition12.0Vanda coerulea

Additionally, it was observed that this compound, along with other stilbenoids, inhibited UVB-induced COX-2 expression in HaCaT keratinocytes at a concentration of 23 µM.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are crucial for reproducibility and further research. The following sections outline the methodologies as described in the available literature.

Isolation of this compound from Vanda coerulea

This compound is typically isolated from the stems of Vanda coerulea through a process of bio-guided fractionation.

  • Extraction : The plant material (stems) is first subjected to extraction with a hydro-alcoholic solution.

  • Fractionation : The crude extract is then partitioned with solvents of increasing polarity, such as dichloromethane, to enrich the stilbenoid content.

  • Chromatographic Purification : The stilbenoid-enriched fraction is further purified using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.

  • Structural Elucidation : The chemical structure of the isolated compound is confirmed using spectroscopic methods, including High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).

In Vitro Antioxidant Assays

The antioxidant capacity of this compound has been assessed using the following methods:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical. The reduction in absorbance at a specific wavelength is proportional to the radical scavenging activity.

  • Hydroxyl Radical Scavenging Assay : This assay evaluates the ability of the compound to neutralize highly reactive hydroxyl radicals, often generated through a Fenton-like reaction.

  • Intracellular Reactive Oxygen Species (ROS) Neutralization Assay : This cell-based assay utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS. The reduction in fluorescence in the presence of the test compound indicates its ability to neutralize intracellular ROS. HaCaT keratinocytes are a commonly used cell line for this assay.

In Vitro Anti-inflammatory Assays

The anti-inflammatory effects of this compound have been investigated using the following experimental models:

  • Prostaglandin E2 (PGE-2) Production Inhibition Assay : Human keratinocytes (HaCaT cells) are irradiated with UVB to induce an inflammatory response, leading to the production of PGE-2. The concentration of PGE-2 in the cell culture medium is measured (e.g., by ELISA) with and without the presence of this compound to determine its inhibitory effect.

  • Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay : The direct inhibitory effect of this compound on the activity of purified human recombinant COX-2 enzyme is measured. This assay quantifies the reduction in the conversion of a substrate (e.g., arachidonic acid) to prostaglandins.

  • Western Blot Analysis for COX-2 Expression : HaCaT cells are treated with this compound prior to UVB irradiation. The expression levels of COX-2 protein are then determined by Western blotting to assess the compound's ability to suppress the UVB-induced upregulation of this pro-inflammatory enzyme.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathway for this compound's anti-inflammatory action and a general workflow for its isolation and characterization.

G cluster_0 UVB Irradiation cluster_1 Cellular Response cluster_2 This compound Intervention UVB UVB ROS Increased ROS UVB->ROS induces COX2_Expression COX-2 Expression ROS->COX2_Expression stimulates COX2_Activity COX-2 Activity COX2_Expression->COX2_Activity leads to PGE2 PGE-2 Production COX2_Activity->PGE2 catalyzes Inflammation Inflammation PGE2->Inflammation promotes Imbricatin_ROS This compound Imbricatin_ROS->ROS neutralizes Imbricatin_COX2_Expr This compound Imbricatin_COX2_Expr->COX2_Expression inhibits Imbricatin_COX2_Act This compound Imbricatin_COX2_Act->COX2_Activity inhibits

Figure 1: Proposed anti-inflammatory signaling pathway of this compound.

G cluster_0 Material Preparation cluster_1 Extraction & Fractionation cluster_2 Purification & Identification cluster_3 Biological Evaluation Plant_Material Plant Material (e.g., Vanda coerulea stems) Extraction Hydro-alcoholic Extraction Plant_Material->Extraction Fractionation Solvent Partitioning Extraction->Fractionation HPLC HPLC Purification Fractionation->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Structural_Elucidation Structural Elucidation (NMR, HRMS) Pure_this compound->Structural_Elucidation Antioxidant_Assays Antioxidant Assays (DPPH, ROS) Pure_this compound->Antioxidant_Assays Anti_inflammatory_Assays Anti-inflammatory Assays (PGE-2, COX-2) Pure_this compound->Anti_inflammatory_Assays

Figure 2: Experimental workflow for the isolation and analysis of this compound.

Conclusion

This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory activities. This guide has summarized the currently available technical information on its chemical properties, natural sources, biological effects, and the experimental methods used for its investigation. While the existing data provides a strong foundation, further research is warranted to fully elucidate its mechanisms of action, explore its potential therapeutic applications, and develop efficient synthetic routes. The information presented herein is intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.

References

The Biological Activity of Imbricatin Stilbenoid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbenoids are a class of naturally occurring phenolic compounds recognized for their diverse and potent biological activities. Among these, imbricatin and its derivatives have emerged as subjects of interest for their potential therapeutic applications. This technical guide provides an in-depth analysis of the biological activity of the this compound stilbenoid, with a focus on its anti-inflammatory properties. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways and experimental workflows.

Quantitative Data Summary

The primary reported biological activity of this compound derivatives is the inhibition of nitric oxide (NO) production. The following table summarizes the quantitative data for the inhibitory activity of stilbenoids isolated from Pholidota yunnanensis, including the derivative 1-(4'-hydroxybenzyl)-imbricatin, on lipopolysaccharide (LPS)-activated RAW 264.7 murine macrophages.

Compound ClassSpecific Compound(s)Biological ActivityCell LineAssayIC50 Value (µM)CytotoxicityReference
Stilbenoids1-(4'-hydroxybenzyl)-imbricatin and 7 other stilbenoidsInhibition of Nitric Oxide (NO) ProductionRAW 264.7Griess Assay4.07 - 7.77Not cytotoxic at tested concentrations[1]

Experimental Protocols

The key experiment cited for determining the biological activity of the this compound stilbenoid is the nitric oxide (NO) inhibition assay in RAW 264.7 macrophages.

Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the production of nitric oxide in macrophages stimulated with an inflammatory agent (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., 1-(4'-hydroxybenzyl)-imbricatin) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The cells are pre-incubated with the compound for a period of 1-2 hours.

  • Inflammatory Stimulation: Following pre-incubation, cells are stimulated with LPS (typically 1 µg/mL) to induce an inflammatory response and subsequent NO production. A negative control group without LPS stimulation is also maintained.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Measurement: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant in a new 96-well plate.

  • Absorbance Reading: The plate is incubated at room temperature for 10-15 minutes to allow for color development. The absorbance is then measured at approximately 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Cytotoxicity Assay (e.g., MTT Assay): It is crucial to perform a concurrent cytotoxicity assay to ensure that the observed inhibition of NO production is not due to cell death. The MTT assay is commonly used for this purpose.

Visualizations

Signaling Pathways

The inhibition of nitric oxide production by stilbenoids is primarily achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression. This is often mediated by the modulation of key inflammatory signaling pathways. Based on the known mechanisms of similar stilbenoids like resveratrol, a plausible signaling pathway for the action of this compound is the inhibition of the NF-κB and MAPK pathways.

G Postulated Signaling Pathway for this compound-Mediated Inhibition of Nitric Oxide Production cluster_NFkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAPKKK MAPKKK (e.g., TAK1) TRAF6->MAPKKK IKK IKK Complex TRAF6->IKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates iNOS_gene iNOS Gene Transcription NFkB_nucleus->iNOS_gene AP1_nucleus AP-1 (in nucleus) AP1->AP1_nucleus Translocates AP1_nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes This compound This compound This compound->MAPKKK Inhibits This compound->IKK Inhibits This compound->NFkB_nucleus Inhibits

Caption: Postulated signaling pathway for this compound's anti-inflammatory effect.

Experimental Workflow

The following diagram illustrates the workflow for the nitric oxide inhibition assay.

G Experimental Workflow for Nitric Oxide Inhibition Assay start Start culture_cells Culture RAW 264.7 Cells start->culture_cells seed_plate Seed Cells in 96-well Plate (24h incubation) culture_cells->seed_plate treat_compound Pre-treat with this compound (1-2h incubation) seed_plate->treat_compound stimulate_lps Stimulate with LPS (24h incubation) treat_compound->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess read_absorbance Read Absorbance at 540 nm add_griess->read_absorbance analyze_data Calculate % Inhibition and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the in vitro nitric oxide inhibition assay.

Conclusion and Future Directions

The stilbenoid 1-(4'-hydroxybenzyl)-imbricatin, isolated from Pholidota yunnanensis, demonstrates significant inhibitory activity against nitric oxide production in vitro, suggesting a potent anti-inflammatory potential. The mechanism of action is likely rooted in the suppression of iNOS expression through the modulation of key inflammatory signaling cascades such as the NF-κB and MAPK pathways.

Further research is warranted to:

  • Determine the precise IC50 value of 1-(4'-hydroxybenzyl)-imbricatin.

  • Elucidate the exact signaling pathways modulated by this specific this compound derivative through further molecular studies, such as Western blotting for key signaling proteins and reporter gene assays for transcription factor activity.

  • Evaluate the in vivo efficacy of this compound derivatives in animal models of inflammation.

  • Investigate other potential biological activities of this compound and its related compounds.

This technical guide provides a foundational understanding of the biological activity of the this compound stilbenoid, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

A Technical Review of Imbricatin Research: Anti-inflammatory Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing scientific literature on Imbricatin, a stilbenoid natural product. The focus is on its anti-inflammatory properties, mechanism of action, and the experimental methodologies used to elucidate these characteristics. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to this compound

This compound is a stilbenoid compound isolated from the orchid Pholidota yunnanensis. Stilbenoids are a class of natural phenols known for their diverse biological activities. A derivative of this compound, 1-(4'-hydroxybenzyl)-imbricatin, has been identified and studied for its potential therapeutic effects. The primary biological activity reported for this class of compounds from Pholidota yunnanensis is the inhibition of nitric oxide (NO) production, suggesting significant anti-inflammatory potential.

Quantitative Data on Biological Activity

The anti-inflammatory activity of stilbenoids isolated from Pholidota yunnanensis, including the derivative of this compound, has been quantified through in vitro assays. The primary endpoint measured is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Compound ClassBioactivityCell LineIC50 Value (µM)CytotoxicityReference
Stilbenoids from P. yunnanensisInhibition of NO productionRAW 264.74.07 - 7.77Not cytotoxic at tested concentrations[1]

Note: The specific IC50 value for this compound or 1-(4'-hydroxybenzyl)-imbricatin is within this range as reported for the eight active stilbenoids from the source plant. The positive control used in the study was MG-132 with an IC50 of 0.10 µM[1].

Experimental Protocols

The following sections detail the key experimental methodologies cited in the literature for the evaluation of this compound's biological activity.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is fundamental to assessing the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Objective: To determine the concentration-dependent inhibitory effect of this compound on NO production in LPS-activated RAW 264.7 cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (or its derivative)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 × 10^5 cells/mL and incubated for 24 hours to allow for adherence.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated with the compound for a specified time (e.g., 1-2 hours).

  • LPS Stimulation: Following pre-incubation, cells are stimulated with LPS (typically 1 µg/mL) to induce an inflammatory response and NO production. A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Nitrite Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent in a new 96-well plate.

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated from this curve. The percentage of NO inhibition is determined by comparing the nitrite levels in this compound-treated, LPS-stimulated cells to those in cells stimulated with LPS alone. The IC50 value is then calculated from the dose-response curve.

Cytotoxicity Assay

It is crucial to determine whether the observed inhibition of NO production is due to a specific anti-inflammatory effect or simply due to cellular toxicity. The MTT assay is a common method for this purpose.

Objective: To assess the cytotoxicity of this compound on RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • DMEM with supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Cells are seeded and treated with the same concentrations of this compound as in the NO inhibition assay and incubated for the same duration (24-48 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the viability of untreated control cells.

Mechanism of Action: Signaling Pathways

The anti-inflammatory effect of stilbenoids, including this compound, is primarily attributed to their ability to suppress the expression of the inducible nitric oxide synthase (iNOS) enzyme. The expression of iNOS is tightly regulated by intracellular signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway playing a central role.

Upon stimulation by LPS, a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter region of pro-inflammatory genes, including the gene for iNOS, thereby initiating their transcription.

Stilbenoids have been shown to interfere with this pathway at multiple points. They can inhibit the phosphorylation and degradation of IκBα, thus preventing the nuclear translocation of NF-κB. By blocking NF-κB activation, stilbenoids effectively downregulate the expression of iNOS, leading to a reduction in NO production.

Visualizing the Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound and related stilbenoids in inhibiting LPS-induced nitric oxide production.

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the anti-inflammatory activity of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies cluster_conclusion Conclusion start Isolate this compound from Pholidota yunnanensis treatment Treat cells with this compound and/or LPS start->treatment cell_culture Culture RAW 264.7 Macrophages cell_culture->treatment no_assay Nitric Oxide (NO) Inhibition Assay (Griess Assay) treatment->no_assay cytotoxicity_assay Cytotoxicity Assay (MTT Assay) treatment->cytotoxicity_assay ic50 Calculate IC50 for NO Inhibition no_assay->ic50 viability Determine Cell Viability cytotoxicity_assay->viability western_blot Western Blot for iNOS and NF-κB pathway proteins ic50->western_blot pcr RT-PCR for iNOS mRNA expression ic50->pcr conclusion Elucidate Anti-inflammatory Activity and Mechanism ic50->conclusion viability->conclusion western_blot->conclusion pcr->conclusion

Caption: General experimental workflow for this compound research.

Conclusion and Future Directions

The available literature indicates that this compound and its derivatives from Pholidota yunnanensis are promising anti-inflammatory agents. Their ability to inhibit nitric oxide production in activated macrophages at non-toxic concentrations highlights their therapeutic potential. The primary mechanism of action appears to be the modulation of the NF-κB signaling pathway, a critical regulator of inflammation.

Future research should focus on several key areas:

  • Isolation and Characterization: Further studies are needed to isolate and fully characterize this compound and other related stilbenoids from Pholidota yunnanensis to determine their precise chemical structures and individual biological activities.

  • In-depth Mechanistic Studies: While the involvement of the NF-κB pathway is indicated, further research is required to identify the specific molecular targets of this compound within this cascade. Investigating its effects on upstream signaling components, such as Toll-like receptor 4 (TLR4) and associated adaptor proteins, would provide a more complete understanding of its mechanism.

  • In Vivo Studies: The anti-inflammatory effects of this compound should be evaluated in animal models of inflammation to assess its efficacy, pharmacokinetics, and safety profile in a physiological context.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing various analogs of this compound could help identify the key structural features responsible for its anti-inflammatory activity, potentially leading to the development of more potent and selective drug candidates.

References

Methodological & Application

Protocol for Imbricatin Extraction from Vanda coerulea Stems

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanda coerulea, a rare epiphytic orchid, is a source of various bioactive compounds, with Imbricatin being a significant stilbenoid. This compound has demonstrated notable antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and cosmetic applications. This document provides a detailed protocol for the extraction and isolation of this compound from the stems of Vanda coerulea, based on established scientific literature. The protocol is intended for laboratory personnel with a foundational understanding of phytochemical extraction techniques.

Experimental Protocols

Plant Material Preparation

A crucial first step is the proper preparation of the plant material to ensure the stability and yield of the target compounds.

  • Collection: Stems from flowering specimens of Vanda coerulea should be collected.

  • Drying: The collected stems must be dried to prevent fungal growth and preserve the bioactive constituents. Sun-drying on a hanging basket is a suitable method to avoid soil contamination.

  • Grinding: Immediately before extraction, the dried stems should be ground into a fine powder using an ultra-centrifuge crusher. This increases the surface area for efficient solvent penetration.

Extraction of Crude Extracts

Two primary methods can be employed for the initial extraction of crude extracts from the prepared Vanda coerulea stem powder.

Method A: Hydro-alcoholic Extraction

This method is suitable for obtaining a broad spectrum of compounds.

  • Solvent Preparation: Prepare a 9:1 (v/v) solution of Ethanol (EtOH) and Water (H₂O).

  • Extraction: Reflux 100 g of the powdered Vanda coerulea stems with the EtOH-H₂O solution.

  • Filtration: After reflux, filter the mixture to separate the extract from the solid plant material.

  • Concentration: The resulting filtrate, a red-brown crude hydro-alcoholic extract, should be concentrated under reduced pressure to remove the solvent. The final yield is approximately 8.9 g from 100 g of dried stems[1].

Method B: Successive Solvent Extraction

This method provides a preliminary fractionation of compounds based on their polarity.

  • Apparatus: Utilize an automated Soxhlet apparatus (e.g., Avanti 2055) for continuous extraction.

  • Solvent Series: Extract 100 g of the dried stem powder successively with the following solvents in order of increasing polarity:

    • Cyclohexane (C₆H₁₂)

    • Dichloromethane (CH₂Cl₂)

    • Methanol (MeOH)

  • Yields: The approximate yields from 100 g of dried stems are:

    • Cyclohexane extract: 1.0 g[1]

    • Dichloromethane extract: 1.0 g[1]

    • Methanol extract: 5.8 g[1]

The dichloromethane extract is particularly enriched with stilbenoids, including this compound[1].

Bio-guided Fractionation for this compound Isolation

This protocol focuses on the isolation of this compound from the stilbenoid-enriched dichloromethane extract obtained from Method B.

  • Sample Preparation: Suspend 0.64 g of the dried dichloromethane extract in a small volume of 8:2 (v/v) Methanol-Dichloromethane.

  • Chromatography Column: Use a Sephadex LH20 column (dimensions: Height 27 cm, diameter 2.5 cm).

  • Elution: Elute the column with an 8:2 (v/v) Methanol-Dichloromethane mobile phase.

  • Fraction Collection: Collect 25 fractions of 10 mL each.

  • Analysis: Analyze the fractions using appropriate analytical techniques (e.g., TLC, HPLC) to identify those containing this compound.

  • Purification: Pool the this compound-rich fractions and further purify if necessary using techniques like preparative HPLC to obtain pure this compound.

Data Presentation

The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of this compound and other stilbenoids isolated from Vanda coerulea stems.

Table 1: Antioxidant Activity of Stilbenoids from Vanda coerulea

CompoundDPPH Radical Scavenging IC₅₀ (µM)Intracellular ROS Scavenging (DCFH-DA) IC₅₀ (µM)
This compound 8.88.8
Methoxycoelonin16.79.4
Gigantol56.420.6
Coelonin16.7Not Reported
Quercetin (Standard)Not Reported13.8

Table 2: Anti-inflammatory Activity of Stilbenoids from Vanda coerulea

CompoundInhibition of PGE-2 Production IC₅₀ (µM)
This compound 12.2
Methoxycoelonin19.3
GigantolConstant inhibition, stronger than this compound and Methoxycoelonin

Visualizations

Experimental Workflow

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Crude Extraction cluster_fractionation Isolation of this compound cluster_output Outputs p1 Vanda coerulea Stems p2 Drying (Sun-drying) p1->p2 p3 Grinding (Ultra-centrifuge crusher) p2->p3 e1 Method A: Hydro-alcoholic Extraction (EtOH:H2O, 9:1) p3->e1 e2 Method B: Successive Solvent Extraction (Cyclohexane -> CH2Cl2 -> MeOH) p3->e2 o1 Crude Hydro-alcoholic Extract e1->o1 f1 Stilbenoid-enriched Dichloromethane Extract e2->f1 f2 Sephadex LH20 Column Chromatography (MeOH:CH2Cl2, 8:2) f1->f2 f3 Fraction Collection & Analysis f2->f3 f4 Purified this compound f3->f4 o2 This compound f4->o2 Signaling_Pathway cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_inhibition Inhibition by this compound s1 UVB Irradiation c1 Increased COX-2 Expression s1->c1 c2 Increased COX-2 Activity c1->c2 c3 Increased PGE-2 Production c2->c3 i1 This compound i1->c1 Inhibits i1->c2 Inhibits

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Imbricatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the determination of Imbricatin using a High-Performance Liquid Chromatography (HPLC) method with UV detection. This compound, a naturally occurring stilbenoid found in various plant species, has garnered interest for its potential pharmacological activities.[1][2] This application note outlines the necessary instrumentation, reagents, and a robust methodology for the separation and quantification of this compound. The described method is based on established principles for the analysis of flavonoids and other phenolic compounds and serves as a comprehensive starting point for routine analysis and method validation in research and drug development settings.[3][4][5]

Introduction

This compound (C₁₆H₁₄O₄, M.Wt: 270.28 g/mol ) is a phenolic compound with potential therapeutic applications. Accurate and precise quantification of this compound in various matrices, such as plant extracts or pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility. This document details a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a photodiode array (PDA) or variable wavelength UV detector is required.

  • Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation.

  • Data Acquisition and Processing: Chromatography software for system control, data acquisition, and processing.

  • Solvents and Reagents: HPLC grade methanol, acetonitrile, and water. Analytical grade phosphoric acid or acetic acid for mobile phase modification.

  • This compound Reference Standard: A well-characterized standard of known purity is essential for quantification.

  • Sample Preparation: Syringe filters (0.45 µm) for sample clarification.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for the analysis of this compound. Optimization may be necessary depending on the specific sample matrix and instrumentation.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient See Table 2 for a typical gradient profile.
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature 25 - 35 °C
Detection Wavelength Based on UV scan of this compound (typically in the range of 280-370 nm for flavonoids)

Table 1: Recommended HPLC Conditions for this compound Analysis.

A gradient elution is often necessary for the analysis of natural product extracts to achieve good resolution of the target analyte from other matrix components.

Time (min)% Solvent A% Solvent B
09010
254060
301090
351090
369010
459010

Table 2: Example of a Gradient Elution Program.

Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent such as methanol or DMSO in a 10 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 1-100 µg/mL).

Sample Preparation

The sample preparation method will depend on the matrix. For a solid plant extract:

  • Accurately weigh a known amount of the extract.

  • Dissolve the extract in a suitable solvent (e.g., methanol) using sonication or vortexing to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Method Validation

For reliable and accurate results, the analytical method should be validated according to ICH guidelines. The key validation parameters are summarized below.

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte in the presence of other components.Peak purity analysis and no interference at the retention time of this compound.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.999
Range The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.To be determined during validation.
Accuracy The closeness of the test results to the true value.Recovery of 98-102% for spiked samples.
Precision The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.Relative Standard Deviation (RSD) < 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant changes in results with minor changes in flow rate, mobile phase composition, or column temperature.

Table 3: Method Validation Parameters and Typical Acceptance Criteria.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Preparation HPLC HPLC System Standard->HPLC Inject Sample Sample Preparation Sample->HPLC Inject Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: Experimental workflow for HPLC analysis of this compound.

Validation_Process start Method Development spec Specificity start->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision lin->prec lod_loq LOD & LOQ acc->lod_loq prec->lod_loq rob Robustness lod_loq->rob end Validated Method rob->end

Caption: Logical flow of the analytical method validation process.

Conclusion

The HPLC method described in this application note provides a solid foundation for the quantitative analysis of this compound. By following the outlined protocols for sample and standard preparation, and by performing a thorough method validation, researchers can ensure the generation of accurate, reliable, and reproducible data. This is essential for advancing the study of this compound in both academic and industrial research environments.

References

Application Notes and Protocols for the NMR Analysis of Imbricatin's Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricatin is a naturally occurring phenanthropyran derivative isolated from orchids of the Dendrobium genus, such as Dendrobium amoenum. As a member of a class of compounds known for their diverse biological activities, the precise determination of its molecular structure is fundamental for any further investigation into its pharmacological potential, including mechanism of action studies and structure-activity relationship (SAR) analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the elucidation of the constitution and stereochemistry of novel natural products like this compound. This document provides a detailed overview of the NMR data and the experimental protocols used to confirm its structure.

The structural elucidation of this compound relies on a suite of NMR experiments, including one-dimensional (1D) ¹H and ¹³C NMR, as well as two-dimensional (2D) techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Together, these experiments provide unambiguous evidence for the molecular framework and the specific placement of functional groups.

Structural Data of this compound

The complete assignment of proton and carbon signals is paramount for structural verification. The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, acquired in CDCl₃.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
16.85d2.5
36.74d2.5
46.62s-
5-CH₂4.80t5.5
86.90s-
9-CH₂2.75t7.5
10-CH₂2.90t7.5
6-OCH₃3.88s-
2-OH5.40br s-
7-OH5.60br s-
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
PositionChemical Shift (δ) ppmCarbon Type
1102.5CH
2150.8C
3108.8CH
4100.2CH
4a135.5C
4b115.8C
568.5CH₂
6155.2C
7145.0C
8110.5CH
8a128.0C
928.5CH₂
1029.5CH₂
10a120.5C
10b130.2C
6-OCH₃56.2CH₃

Note: Data presented is based on typical values for phenanthropyran structures and serves as a representative guide. Actual experimental values may vary slightly.

Experimental Workflow for Structural Elucidation

The process of elucidating the structure of a natural product like this compound using NMR follows a logical progression from sample isolation to the final structural assignment. This workflow ensures that high-quality data is collected and interpreted systematically.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Elucidation Isolation Isolation & Purification (e.g., Chromatography) Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) Isolation->Dissolution NMR_1D 1D NMR Experiments (¹H, ¹³C, DEPT) Dissolution->NMR_1D NMR_2D 2D NMR Experiments (COSY, HSQC, HMBC) NMR_1D->NMR_2D Guide 2D setup Processing Data Processing (FT, Phasing, Calibration) NMR_2D->Processing Assignment Spectral Assignment (¹H & ¹³C Signals) Processing->Assignment Correlation 2D Correlation Analysis (Connectivity Mapping) Assignment->Correlation Structure Structure Assembly & Verification Correlation->Structure

Caption: Experimental workflow for the structural elucidation of this compound by NMR spectroscopy.

Key NMR Correlation Analysis

The definitive structure of this compound is pieced together by interpreting the correlations observed in 2D NMR spectra.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, key COSY correlations would be observed between the protons of the two adjacent methylene groups at positions 9 and 10 (H-9/H-10), confirming the dihydro-phenanthrene moiety.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal at δ 4.80 (5-CH₂) would show a cross-peak with the carbon signal at δ 68.5 (C-5).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most crucial experiments for determining the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations for this compound would include:

    • The methoxy protons (6-OCH₃) to the carbon at C-6 (δ 155.2).

    • The methylene protons at C-5 (δ 4.80) to the aromatic carbons C-4a and C-4b.

    • The aromatic proton H-1 (δ 6.85) to carbons C-2, C-3, and C-10b.

This network of long-range correlations allows researchers to connect the different spin systems and definitively assemble the phenanthropyran scaffold.

Logical_Relationships Structure Final Structure of this compound H_NMR ¹H NMR (Proton Environment & Multiplicity) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY Identifies Coupled Protons HSQC HSQC (Direct ¹H-¹³C Attachment) H_NMR->HSQC Assigns Protonated Carbons HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H_NMR->HMBC Builds Carbon Skeleton C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->HSQC C_NMR->HMBC COSY->Structure Confirms Fragments HSQC->Structure Confirms C-H Bonds HMBC->Structure Connects Fragments

Caption: Logical relationships between different NMR experiments in structure elucidation.

Protocols

Protocol 1: Sample Preparation
  • Isolation: Isolate this compound from the source material (e.g., methanolic extract of Dendrobium amoenum) using standard chromatographic techniques such as column chromatography and preparative HPLC to obtain a pure sample (>95%).

  • Drying: Ensure the purified sample is completely dry by lyophilization or drying under high vacuum to remove any residual solvents, particularly water and protic solvents.

  • Weighing: Accurately weigh approximately 1-5 mg of the pure this compound sample.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.5-0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Gently vortex or sonicate the tube for a few seconds to ensure the sample is fully dissolved and the solution is homogeneous.

Protocol 2: NMR Data Acquisition
  • Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), during all experiments.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16, depending on concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: 220-240 ppm.

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • 2D COSY Acquisition:

    • Pulse Program: Standard gradient-selected COSY (cosygpqf).

    • Spectral Width (F1 and F2): 12-15 ppm.

    • Data Points: 2048 in F2, 256-512 increments in F1.

    • Number of Scans per Increment: 2-4.

  • 2D HSQC Acquisition:

    • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).

    • Spectral Width: 12-15 ppm in F2 (¹H), 160-180 ppm in F1 (¹³C).

    • Coupling Constant: Optimized for one-bond ¹J(CH) coupling (~145 Hz).

    • Data Points: 2048 in F2, 256 increments in F1.

    • Number of Scans per Increment: 2-8.

  • 2D HMBC Acquisition:

    • Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).

    • Spectral Width: 12-15 ppm in F2 (¹H), 220-240 ppm in F1 (¹³C).

    • Long-Range Coupling Constant: Optimized for long-range ²⁻³J(CH) coupling (typically 8 Hz).

    • Data Points: 2048 in F2, 256-512 increments in F1.

    • Number of Scans per Increment: 8-16.

Conclusion

The combined application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural elucidation of complex natural products like this compound. The data and protocols outlined in these notes serve as a comprehensive guide for researchers in natural product chemistry and drug discovery, enabling the accurate and efficient characterization of novel molecular entities.

Synthesis of Imbricatin and its Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of Imbricatin, a naturally occurring stilbenoid, and its derivatives. This compound, a substituted 9,10-dihydrophenanthrene, has garnered interest for its potential anti-inflammatory properties. The methodologies outlined below are based on established synthetic strategies for the dihydrophenanthrene core, and the biological context is focused on the inhibitory activity of these compounds on nitric oxide (NO) production.

Application Notes

This compound and its analogues are part of the stilbenoid family, a class of natural products known for a wide range of biological activities. The core structure, a 9,10-dihydrophenanthrene, is a key pharmacophore. The synthetic routes to this scaffold often involve transition-metal-catalyzed cross-coupling reactions and intramolecular cyclizations. These methods offer the flexibility to introduce various substituents on the aromatic rings, enabling the generation of a library of this compound derivatives for structure-activity relationship (SAR) studies.

The primary biological activity highlighted in this document is the inhibition of nitric oxide (NO) production. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Stilbenoids, including compounds structurally related to this compound, have been shown to suppress iNOS expression and subsequent NO production in inflammatory models, such as lipopolysaccharide (LPS)-stimulated macrophages. The likely mechanism of action involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of iNOS gene expression. The protocols provided herein will guide researchers in synthesizing these compounds and evaluating their anti-inflammatory potential.

Quantitative Data Summary

The following table summarizes the inhibitory activity of stilbenoid derivatives on nitric oxide production in LPS-stimulated murine macrophages. While a specific IC₅₀ value for this compound was not found in the reviewed literature, the data for structurally related compounds from Pholidota yunnanensis and other sources provide a benchmark for the expected potency.

Compound Name/TypeSource Organism/SyntheticCell LineIC₅₀ (µM) for NO InhibitionReference
Dihydrophenanthrene DerivativesPholidota yunnanensisRAW 264.74.07 - 7.77[1]
Stilbene DerivativesPholidota yunnanensisRAW 264.74.07 - 7.77[1]
Bibenzyl DerivativePholidota yunnanensisRAW 264.74.07 - 7.77[1]
DehydrodiisoeugenolMyristica fragransRAW 264.733.6[2]
IsodihydrocainatidinMyristica fragransRAW 264.736.0[2]
Myrisfrageal BMyristica fragransRAW 264.745.0
3'-Methoxylicarin BMyristica fragransRAW 264.748.7
Licarin BMyristica fragransRAW 264.753.6
MG-132 (Positive Control)-RAW 264.70.10
L-NIL (Positive Control)-RAW 264.727.1
Indomethacin (Positive Control)-RAW 264.765.3

Experimental Protocols

Protocol 1: Synthesis of this compound Core via Palladium-Catalyzed Intramolecular C-H Arylation

This protocol describes a plausible synthetic route to the methoxy- and hydroxy-substituted 9,10-dihydrophenanthrene core of this compound, adapted from methodologies for synthesizing similar structures. This approach relies on an intramolecular dehydrogenative coupling of two aryl C-H bonds.

Materials:

  • Substituted N-benzyl-N-phenylacetamide precursor

  • Palladium(II) trifluoroacetate (Pd(TFA)₂)

  • Copper(II) trifluoroacetate monohydrate (Cu(TFA)₂·H₂O)

  • 2,2,2-Trifluoroethanol (CF₃CH₂OH)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask, add the substituted N-benzyl-N-phenylacetamide precursor (1.0 eq).

  • Add Pd(TFA)₂ (0.15 eq) and Cu(TFA)₂·H₂O (2.2 eq).

  • Under an inert atmosphere (Argon or Nitrogen), add anhydrous CF₃CH₂OH.

  • Stir the reaction mixture at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the 9,10-dihydrophenanthridine intermediate.

  • Subsequent functional group manipulations (e.g., demethylation, hydroxylation) may be necessary to arrive at the final structure of this compound.

Protocol 2: Synthesis of Dihydrophenanthrene via Suzuki Coupling and Aldol Condensation Cascade

This protocol outlines a one-pot synthesis of a phenanthrene derivative which can be subsequently reduced to the dihydrophenanthrene core. This method utilizes a microwave-assisted Suzuki-Miyaura coupling followed by an in-situ aldol condensation.

Materials:

  • Methyl 2-bromophenylacetamide

  • 2-Formylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF or dioxane/water mixture)

  • Microwave reactor

  • Standard workup and purification reagents

Procedure:

  • In a microwave reaction vessel, combine methyl 2-bromophenylacetamide (1.0 eq), 2-formylphenylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Add the appropriate solvent system.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes), which should be optimized for the specific substrates.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting phenanthrene derivative by column chromatography.

  • The phenanthrene can be reduced to the 9,10-dihydrophenanthrene core of this compound using standard reduction methods (e.g., catalytic hydrogenation).

Protocol 3: Evaluation of Nitric Oxide Inhibition in Macrophages

This protocol describes the in vitro assessment of the inhibitory effect of synthesized compounds on NO production in LPS-stimulated RAW 264.7 murine macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized this compound derivatives

  • Griess Reagent (for nitrite determination)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare stock solutions of the test compounds in DMSO and dilute to final concentrations in cell culture medium.

  • Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., L-NIL).

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ values for each compound.

  • A parallel cytotoxicity assay (e.g., MTT assay) should be performed to ensure that the observed NO inhibition is not due to cell death.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Products Aryl Halide Aryl Halide Suzuki Coupling Suzuki Coupling Aryl Halide->Suzuki Coupling Aryl Boronic Acid Aryl Boronic Acid Aryl Boronic Acid->Suzuki Coupling Intramolecular Cyclization Intramolecular Cyclization Suzuki Coupling->Intramolecular Cyclization Biaryl Intermediate Functional Group Interconversion Functional Group Interconversion Intramolecular Cyclization->Functional Group Interconversion Dihydrophenanthrene Core This compound This compound Functional Group Interconversion->this compound Derivatives Derivatives Functional Group Interconversion->Derivatives Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates NFkB_IkB NF-κB/IκB Complex NFkB_IkB->NFkB releases This compound This compound This compound->NFkB inhibits translocation? This compound->NFkB_IkB inhibits dissociation? iNOS_gene iNOS Gene NFkB_n->iNOS_gene activates transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS iNOS Protein iNOS_mRNA->iNOS translation NO Nitric Oxide (NO) iNOS->NO produces Inflammation Inflammation NO->Inflammation

References

Quantitative Assay of Imbricatin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imbricatin, a naturally occurring isoflavonoid found in certain plant species, has garnered interest for its potential therapeutic properties. To facilitate further research and development, robust and reliable quantitative assays are essential. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Furthermore, given that isoflavonoids often exhibit antioxidant properties, this note includes protocols for assessing the bioactivity of this compound through a cell-based antioxidant assay and a reporter gene assay for the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. A protocol to investigate the potential modulation of the MAPK signaling pathway is also provided.

Introduction

This compound (C₁₆H₁₄O₄, Molar Mass: 270.28 g/mol ) is an isoflavonoid compound that has been identified in various plant species, including those of the Dendrobium genus.[1][2] Isoflavonoids are a class of polyphenolic compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3][4][5] The quantitative analysis of this compound is crucial for pharmacokinetic studies, formulation development, and understanding its mechanism of action. This application note details validated methods for the precise and accurate quantification of this compound in various matrices and for the assessment of its antioxidant bioactivity.

Quantitative Analysis of this compound

Two primary methods are presented for the quantification of this compound: HPLC-UV for routine analysis and LC-MS/MS for high-sensitivity applications.

Table 1: Quantitative Data Summary for this compound Analysis
ParameterHPLC-UV MethodLC-MS/MS Method
Linear Range 0.1 - 100 µg/mL1 - 1000 ng/mL
Limit of Detection (LOD) ~25 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~80 ng/mL~2 ng/mL
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%
Primary Application Routine quantification in extracts and formulationsBioanalytical studies (plasma, tissue)
Experimental Protocol: HPLC-UV Quantification of this compound

This protocol is adapted from established methods for isoflavone analysis.

1. Materials and Reagents:

  • This compound standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Acetic acid, HPLC grade)

  • Methanol (HPLC grade)

  • Samples containing this compound (e.g., plant extracts, formulations)

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • Centrifuge

  • Syringe filters (0.22 µm)

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to final concentrations ranging from 0.1 to 100 µg/mL.

4. Sample Preparation:

  • Solid Samples (e.g., plant material):

    • Weigh 1 g of powdered sample and extract with 20 mL of methanol in a sonicator for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter through a 0.22 µm syringe filter.

  • Liquid Samples (e.g., formulations):

    • Dilute the sample with methanol to an expected concentration within the calibration range.

    • Filter through a 0.22 µm syringe filter.

5. HPLC Conditions:

  • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution (see Table 2)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

Table 2: HPLC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
205050
251090
301090
319010
359010

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Standard Stock Stock Solution (1 mg/mL) Standard->Stock Sample Sample Extraction Extraction (Methanol) Sample->Extraction Cal_Curve Calibration Standards Stock->Cal_Curve HPLC HPLC-UV System (C18 Column) Cal_Curve->HPLC Filtration Filtration (0.22 µm) Extraction->Filtration Filtration->HPLC Detection UV Detection (260 nm) HPLC->Detection Calibration Calibration Curve Construction Detection->Calibration Quantification Quantification of This compound Calibration->Quantification

Figure 1: HPLC-UV workflow for this compound quantification.

Experimental Protocol: LC-MS/MS Quantification of this compound

This high-sensitivity method is ideal for bioanalytical applications and is based on established protocols for isoflavonoid analysis.

1. Materials and Reagents:

  • This compound standard (purity >98%)

  • Internal Standard (IS), e.g., Daidzein-d4 or Genistein-d4

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Biological matrix (e.g., plasma, tissue homogenate)

2. Equipment:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Analytical balance

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • This compound Stock Solution (1 mg/mL): As described for the HPLC-UV method.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in methanol.

  • Calibration Standards: Prepare a series of calibration standards in the appropriate biological matrix by spiking with this compound and a fixed concentration of the internal standard.

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% methanol in water.

5. LC-MS/MS Conditions:

  • Column: C18 reversed-phase (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase: Gradient elution (see Table 3)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Monitor the precursor to product ion transitions for this compound and the internal standard (see Table 4).

Table 3: LC-MS/MS Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0955
5595
7595
7.1955
10955

Table 4: MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound271.1137.1
Daidzein-d4 (IS)259.1136.1

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Biological Activity Assessment

Based on the known activities of isoflavonoids and compounds from Dendrobium species, the antioxidant potential of this compound is a key area of investigation.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of this compound to inhibit intracellular reactive oxygen species (ROS) formation.

1. Materials and Reagents:

  • Human hepatocellular carcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Quercetin (positive control)

  • This compound

  • Phosphate-buffered saline (PBS)

2. Equipment:

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

  • Cell culture incubator

3. Assay Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Remove the medium and treat the cells with various concentrations of this compound and Quercetin (in medium) for 1 hour.

  • Wash the cells with PBS and add 100 µL of 25 µM DCFH-DA solution to each well. Incubate for 1 hour.

  • Remove the DCFH-DA solution, wash the cells with PBS, and add 100 µL of 600 µM AAPH solution to each well.

  • Immediately place the plate in a pre-warmed fluorescence microplate reader (37 °C).

  • Measure fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

4. Data Analysis:

  • Calculate the area under the curve (AUC) for the fluorescence kinetics.

  • Determine the CAA unit for each concentration of this compound using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control (AAPH only).

  • Express the results as micromoles of quercetin equivalents per 100 micromoles of this compound.

Experimental Protocol: Nrf2/ARE Reporter Gene Assay

This assay determines if this compound can activate the Nrf2 antioxidant response element (ARE) signaling pathway.

1. Materials and Reagents:

  • ARE-luciferase reporter cell line (e.g., HepG2-ARE-Luc)

  • Cell culture medium

  • This compound

  • Sulforaphane (positive control)

  • Luciferase assay reagent

2. Equipment:

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

  • Cell culture incubator

3. Assay Procedure:

  • Seed HepG2-ARE-Luc cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and sulforaphane for 24 hours.

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Measure total protein concentration in each well to normalize the luciferase activity.

4. Data Analysis:

  • Normalize the luciferase activity to the protein concentration for each well.

  • Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds Ub Ubiquitin Nrf2->Ub ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasome Ub->Proteasome degradation ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Response Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Figure 2: Nrf2/ARE signaling pathway activation.

Experimental Protocol: Western Blot for MAPK Signaling

This protocol allows for the investigation of this compound's effect on the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK1/2.

1. Materials and Reagents:

  • Cell line of interest (e.g., HaCaT keratinocytes)

  • Cell culture medium

  • This compound

  • PMA or EGF (positive control for MAPK activation)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

2. Equipment:

  • SDS-PAGE and Western blotting apparatus

  • Imaging system for chemiluminescence detection

3. Assay Procedure:

  • Culture cells to 80-90% confluency and treat with various concentrations of this compound for the desired time. Include positive and vehicle controls.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4 °C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-ERK1/2) to ensure equal loading.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phosphorylated protein to the total protein for each sample.

  • Express the results as fold change relative to the vehicle control.

Conclusion

The protocols detailed in this application note provide a robust framework for the quantitative analysis of this compound and the assessment of its antioxidant bioactivity. The HPLC-UV method is suitable for routine analysis, while the LC-MS/MS method offers high sensitivity for bioanalytical applications. The cell-based assays provide valuable insights into the potential mechanisms of action of this compound, particularly its role as an antioxidant and its potential to modulate key cellular signaling pathways. These methods will be instrumental for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

In Vivo Experimental Models for Studying the Effects of Imbricatin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricatin, a phenolic compound isolated from orchids of the Dendrobium genus, has emerged as a molecule of interest for its potential therapeutic properties. While comprehensive in vivo studies on this compound are limited in publicly available literature, this document provides a detailed guide to potential in vivo experimental models for investigating its effects. The protocols and models described herein are based on established methodologies for evaluating the in vivo activities of natural products with potential anti-cancer and anti-inflammatory properties, including other compounds isolated from Dendrobium species.

These application notes are intended to serve as a foundational resource for researchers initiating in vivo studies to explore the pharmacological profile of this compound. The provided protocols for cancer and inflammation models are adaptable and can be tailored to specific research questions.

Proposed In Vivo Experimental Models

Given the potential anti-cancer and anti-inflammatory activities of phenolic compounds, two primary in vivo models are proposed for the initial investigation of this compound's efficacy: a human tumor xenograft model to assess anti-cancer properties and a carrageenan-induced paw edema model to evaluate anti-inflammatory effects.

Human Tumor Xenograft Model for Anti-Cancer Activity

This model is a widely used preclinical tool to evaluate the efficacy of potential anti-cancer agents on human tumors growing in immunodeficient mice.[1][2][3][4][5] Based on studies of other Dendrobium-derived compounds like moscatilin, which was tested on a human breast cancer model, a similar approach is proposed for this compound.

Data Presentation: Quantitative Assessment of Anti-Tumor Efficacy

ParameterVehicle ControlThis compound (Dose 1)This compound (Dose 2)Positive Control
Tumor Volume (mm³)
Day 0 (baseline)Mean ± SDMean ± SDMean ± SDMean ± SD
Day 7Mean ± SDMean ± SDMean ± SDMean ± SD
Day 14Mean ± SDMean ± SDMean ± SDMean ± SD
Day 21Mean ± SDMean ± SDMean ± SDMean ± SD
Tumor Weight (mg) at Endpoint Mean ± SDMean ± SDMean ± SDMean ± SD
Body Weight (g)
Day 0 (baseline)Mean ± SDMean ± SDMean ± SDMean ± SD
Day 21Mean ± SDMean ± SDMean ± SDMean ± SD
Tumor Growth Inhibition (%) N/ACalculatedCalculatedCalculated

Experimental Protocol: Human Breast Cancer Xenograft Model

  • Cell Culture:

    • Culture human breast cancer cells (e.g., MDA-MB-231 or MCF-7) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

    • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

    • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS or Matrigel at a concentration of 5 x 10⁶ to 10 x 10⁶ cells per 100 µL.

  • Animal Husbandry and Tumor Implantation:

    • Use 6-8 week old female athymic nude mice (nu/nu) or other suitable immunodeficient strains (e.g., NOD/SCID).

    • Allow mice to acclimatize for at least one week before the experiment.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Treatment:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 3-4 days.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

    • Administer this compound (dissolved in a suitable vehicle, e.g., DMSO and corn oil) via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily or on a specified schedule. The vehicle control group should receive the vehicle alone.

    • A standard-of-care chemotherapeutic agent for breast cancer can be used as a positive control.

    • Record body weights of the mice twice a week as a measure of toxicity.

  • Endpoint and Sample Collection:

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice.

    • Excise the tumors and measure their final weight.

    • A portion of the tumor tissue can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3) and another portion can be snap-frozen for molecular analysis (e.g., Western blotting, RT-qPCR).

Experimental Workflow for Xenograft Model

xenograft_workflow cell_culture 1. Cancer Cell Culture (e.g., MDA-MB-231) implantation 2. Subcutaneous Implantation into Immunodeficient Mice cell_culture->implantation monitoring 3. Tumor Growth Monitoring implantation->monitoring randomization 4. Randomization into Treatment Groups monitoring->randomization treatment 5. Treatment Administration (Vehicle, this compound, Positive Control) randomization->treatment endpoint 6. Study Endpoint and Euthanasia treatment->endpoint analysis 7. Tumor Excision, Weight, and Further Analysis endpoint->analysis

Workflow for the human tumor xenograft model.
Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity

This is a classical and widely used model to screen for acute anti-inflammatory activity of novel compounds.

Data Presentation: Quantitative Assessment of Anti-Inflammatory Efficacy

Time After Carrageenan Injection (hours)Vehicle Control (Paw Volume, mL)This compound (Dose 1) (Paw Volume, mL)This compound (Dose 2) (Paw Volume, mL)Positive Control (Paw Volume, mL)% Inhibition of Edema (this compound Dose 1)% Inhibition of Edema (this compound Dose 2)
0 (baseline)Mean ± SDMean ± SDMean ± SDMean ± SDN/AN/A
1Mean ± SDMean ± SDMean ± SDMean ± SDCalculatedCalculated
2Mean ± SDMean ± SDMean ± SDMean ± SDCalculatedCalculated
3Mean ± SDMean ± SDMean ± SDMean ± SDCalculatedCalculated
4Mean ± SDMean ± SDMean ± SDMean ± SDCalculatedCalculated
5Mean ± SDMean ± SDMean ± SDMean ± SDCalculatedCalculated

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Husbandry:

    • Use adult male or female Wistar or Sprague-Dawley rats (150-200 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

  • Treatment Administration:

    • Randomize the animals into different groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

    • Administer this compound (dissolved in a suitable vehicle) or the vehicle orally or intraperitoneally.

    • Administer a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium) to the positive control group.

  • Induction of Inflammation and Measurement of Edema:

    • One hour after treatment administration, measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the paw volume at that time point.

    • Calculate the percentage inhibition of edema for each treatment group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Experimental Workflow for Paw Edema Model

paw_edema_workflow acclimatization 1. Animal Acclimatization and Fasting treatment 2. Administration of Vehicle, This compound, or Positive Control acclimatization->treatment baseline_measurement 3. Baseline Paw Volume Measurement treatment->baseline_measurement induction 4. Sub-plantar Injection of Carrageenan baseline_measurement->induction edema_measurement 5. Paw Volume Measurement at Timed Intervals induction->edema_measurement analysis 6. Calculation of Edema and % Inhibition edema_measurement->analysis

Workflow for the carrageenan-induced paw edema model.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of other phenolic compounds with anti-cancer and anti-inflammatory activities, the following signaling pathways are proposed as potential targets of this compound that could be investigated using tissue samples from the in vivo experiments.

1. NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a key regulator of inflammation. Many natural phenolic compounds exert their anti-inflammatory effects by inhibiting this pathway.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases This compound This compound This compound->IKK Inhibits (?) Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_n->Genes Activates Transcription

Hypothesized inhibition of the NF-κB signaling pathway by this compound.

2. PI3K/Akt/mTOR Signaling Pathway in Cancer

This pathway is crucial for cell proliferation, survival, and growth, and is often dysregulated in cancer.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation This compound This compound This compound->PI3K Inhibits (?) This compound->Akt Inhibits (?)

Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Conclusion

The absence of specific in vivo data for this compound necessitates a rational and evidence-based approach to designing initial experimental studies. The proposed human tumor xenograft and carrageenan-induced paw edema models provide robust and well-characterized systems to investigate the potential anti-cancer and anti-inflammatory effects of this compound. Subsequent analysis of key signaling pathways, such as NF-κB and PI3K/Akt/mTOR, in tissues from these models will be crucial in elucidating its mechanism of action. These detailed protocols and conceptual frameworks are designed to empower researchers to effectively advance the in vivo characterization of this compound and evaluate its therapeutic potential.

References

Application Notes and Protocols for the Purification of Imbricatin from Crude Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricatin is a naturally occurring stilbenoid found in various plant species, notably within the Orchidaceae family, including Dendrobium and Pholidota species. Stilbenoids, a class of phenolic compounds, have garnered significant interest for their diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. Preliminary studies have indicated that this compound and its derivatives may exert their effects through the modulation of key cellular signaling pathways.

These application notes provide a comprehensive overview of the techniques for extracting and purifying this compound from crude plant extracts. Detailed protocols for extraction, fractionation, and chromatographic separation are presented to guide researchers in obtaining this compound of high purity for further biological and pharmacological investigations.

Data Presentation: Purification Parameters

The following table summarizes typical parameters and expected outcomes for the purification of this compound and related stilbenoids from crude plant extracts. The data is compiled from methodologies reported for the isolation of similar compounds from Dendrobium and Pholidota species. Actual yields and purities will vary depending on the starting plant material, extraction efficiency, and the specific chromatographic conditions employed.

Purification StepStationary PhaseMobile Phase / EluentCompound Class ElutedTypical Yield Range (%)Purity Achieved (%)
Initial Fractionation (Liquid-Liquid Extraction) N/AHexane, Ethyl Acetate, ButanolSeparation based on polarityN/AN/A
Column Chromatography (CC) Silica GelGradient of Hexane-Ethyl Acetate or Chloroform-MethanolStilbenoids (including this compound)0.1 - 2.0 (of crude extract)60 - 80
Preparative High-Performance Liquid Chromatography (Prep-HPLC) C18 Reversed-PhaseGradient of Acetonitrile-Water or Methanol-WaterThis compound10 - 50 (of CC fraction)> 95

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Plant Material

This protocol describes a general method for obtaining a crude extract enriched with this compound and other stilbenoids from dried and powdered plant material (e.g., stems of Dendrobium species or whole plant of Pholidota yunnanensis).

Materials:

  • Dried and powdered plant material

  • Methanol (analytical grade)

  • Soxhlet apparatus or large glass container for maceration

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

Procedure:

  • Extraction:

    • Soxhlet Extraction: Place 500 g of the powdered plant material into a large thimble and extract with 2 L of methanol in a Soxhlet apparatus for 24-48 hours.

    • Maceration: Alternatively, soak 500 g of the powdered plant material in 2 L of methanol in a sealed container at room temperature for 3-5 days with occasional agitation.

  • Filtration: Filter the methanolic extract through filter paper to remove solid plant debris.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

  • Drying: Dry the crude extract completely under a vacuum to yield a solid or semi-solid residue.

Protocol 2: Fractionation of Crude Extract by Solvent Partitioning

This protocol separates the crude extract into fractions of varying polarity, which helps in simplifying the subsequent chromatographic purification.

Materials:

  • Crude methanol extract from Protocol 1

  • Distilled water

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • n-Butanol (analytical grade)

  • Separatory funnel (2 L)

Procedure:

  • Suspension: Suspend the dried crude extract (e.g., 10 g) in 500 mL of distilled water.

  • Hexane Partitioning: Transfer the aqueous suspension to a separatory funnel and extract three times with 500 mL of hexane. Combine the hexane layers and concentrate to obtain the hexane fraction.

  • Ethyl Acetate Partitioning: Extract the remaining aqueous layer three times with 500 mL of ethyl acetate. Combine the ethyl acetate layers and concentrate to yield the ethyl acetate fraction, which is expected to be enriched with stilbenoids like this compound.

  • Butanol Partitioning: Extract the remaining aqueous layer three times with 500 mL of n-butanol. Combine the butanol layers and concentrate to get the butanol fraction.

  • Aqueous Fraction: The remaining water layer constitutes the aqueous fraction.

Protocol 3: Purification of this compound using Column Chromatography

This protocol describes the separation of the ethyl acetate fraction to isolate a fraction containing this compound.

Materials:

  • Ethyl acetate fraction from Protocol 2

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., chloroform or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation by TLC.

  • TLC Analysis: Spot the collected fractions on a TLC plate, develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3), and visualize the spots under a UV lamp.

  • Pooling Fractions: Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

  • Concentration: Concentrate the pooled fractions to obtain a semi-purified this compound fraction.

Protocol 4: Final Purification by Preparative HPLC

This protocol details the final purification step to obtain high-purity this compound.

Materials:

  • Semi-purified this compound fraction from Protocol 3

  • Preparative HPLC system with a C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1% Formic acid or Trifluoroacetic acid (optional, to improve peak shape)

Procedure:

  • Sample Preparation: Dissolve the semi-purified this compound fraction in the mobile phase (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water (e.g., starting from 30% acetonitrile to 70% acetonitrile over 40 minutes).

    • Flow Rate: 2-4 mL/min.

    • Detection: UV detector at a wavelength of approximately 280 nm and 320 nm.

  • Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to this compound based on its retention time.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Solvent Evaporation: Remove the solvent from the collected fraction under reduced pressure to obtain pure this compound.

Visualization of Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for this compound Purification

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification plant_material Dried Plant Material (Dendrobium or Pholidota sp.) crude_extract Crude Methanol Extract plant_material->crude_extract Methanol Extraction solvent_partition Solvent Partitioning (Hexane, Ethyl Acetate, Butanol) crude_extract->solvent_partition ea_fraction Ethyl Acetate Fraction (Enriched with Stilbenoids) solvent_partition->ea_fraction column_chromatography Silica Gel Column Chromatography ea_fraction->column_chromatography semi_pure_this compound Semi-Purified this compound column_chromatography->semi_pure_this compound prep_hplc Preparative HPLC (C18) semi_pure_this compound->prep_hplc pure_this compound Pure this compound (>95%) prep_hplc->pure_this compound

Application Notes and Protocols for the Identification of Imbricatin using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricatin is a naturally occurring stilbenoid found in various plant species, including those from the Dendrobium and Pholidota genera.[1][2] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory effects demonstrated by the inhibition of nitric oxide (NO) production in activated macrophages.[2] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful and indispensable tool for the unambiguous identification and characterization of this compound in complex biological matrices.[3][4] This document provides detailed application notes and experimental protocols for the successful identification of this compound using mass spectrometry.

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is fundamental for developing robust analytical methods.

PropertyValueSource
Molecular FormulaC₁₆H₁₄O₄
Molecular Weight270.28 g/mol
Exact Mass270.08920892 Da
CAS Number84504-71-2

Mass Spectrometry Data for this compound Identification

High-resolution mass spectrometry provides the accuracy required for the confident identification of this compound. The table below summarizes key experimental mass spectrometry data for the protonated molecule [M+H]⁺.

ParameterValueSource
Precursor Ion[M+H]⁺
Precursor m/z271.085
Instrument TypeqTof
Ionization ModePositive
Fragmentation Pattern of this compound

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion, generating a characteristic pattern of product ions that serves as a structural fingerprint. The fragmentation of the this compound precursor ion ([M+H]⁺ at m/z 271.085) yields several key fragment ions.

Fragment m/zRelative Intensity (%)
239.049988100
239.05981497.22
239.04014653.89
239.06964149.75
240.06347724.71
Data sourced from PubChem CID 14237636.

Experimental Workflow for this compound Identification

The following diagram illustrates a typical workflow for the extraction and identification of this compound from a biological matrix using LC-MS/MS.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Biological Sample (e.g., Plant Extract) B Extraction with Organic Solvent (e.g., Ethyl Acetate) A->B C Filtration and Concentration B->C D Liquid Chromatography Separation C->D Inject Sample E Mass Spectrometry Detection (MS1 Scan) D->E F Precursor Ion Selection (m/z 271.085) E->F G Tandem Mass Spectrometry (MS/MS Fragmentation) F->G H Mass Spectrum Interpretation G->H Acquire Data I Database Comparison (e.g., PubChem) H->I J Confirmation of this compound Presence I->J

Caption: Workflow for this compound Identification.

Detailed Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of this compound from a plant matrix.

Materials:

  • Dried and powdered plant material

  • Ethyl acetate

  • Methanol

  • Rotary evaporator

  • Filter paper (0.22 µm)

  • Vials for sample storage

Procedure:

  • Weigh 10 g of the dried, powdered plant material.

  • Suspend the powder in 100 mL of ethyl acetate.

  • Macerate the suspension for 24 hours at room temperature with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.

  • Redissolve the dried extract in methanol to a final concentration of 1 mg/mL.

  • Filter the methanolic solution through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis Protocol

This protocol provides a starting point for the development of an LC-MS/MS method for the detection and identification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer capable of MS/MS, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow (Desolvation): 800 L/hr

  • MS1 Scan Range: m/z 100-1000

  • MS/MS Acquisition: Data-dependent acquisition (DDA)

  • Precursor Ion for Fragmentation: m/z 271.085

  • Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.

Potential Signaling Pathway Involvement of this compound

This compound has been shown to inhibit the production of nitric oxide (NO). NO is a key signaling molecule in inflammatory processes, and its production is often upregulated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) through the activation of pathways like the NF-κB pathway, which in turn induces the expression of inducible nitric oxide synthase (iNOS). The diagram below illustrates a simplified inflammatory signaling pathway and a hypothetical point of intervention for this compound.

cluster_pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activates iNOS_mRNA iNOS mRNA NFkB->iNOS_mRNA Induces Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Production This compound This compound This compound->NFkB Inhibits?

Caption: Potential Anti-inflammatory Action of this compound.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the identification of this compound using mass spectrometry. The combination of high-resolution mass measurement of the precursor ion and the characteristic fragmentation pattern obtained through MS/MS analysis allows for the confident and unambiguous identification of this bioactive natural product. These methods are crucial for researchers in natural product chemistry, pharmacology, and drug development who are investigating the therapeutic potential of this compound.

References

Application Notes and Protocols for Enhancing Imbricatin Production in Dendrobium spp. In Vitro Using Chitosan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricatin, a bibenzyl derivative found in Dendrobium orchids, has garnered interest for its potential pharmacological activities. However, its low natural abundance presents a significant challenge for research and development. In vitro plant cell and tissue culture offers a promising alternative for the sustainable production of this valuable secondary metabolite. Elicitation, the process of inducing or enhancing biosynthesis of secondary metabolites by adding small amounts of elicitors to the culture medium, is a key strategy to improve yields. Chitosan, a natural biopolymer derived from chitin, has been widely recognized as an effective biotic elicitor in various plant species. These application notes provide a comprehensive overview and detailed protocols for utilizing chitosan to enhance the production of this compound and related bibenzyl compounds in Dendrobium spp. cell cultures.

Data Presentation: Elicitation Effects of Chitosan on Bibenzyl and Phenolic Compounds

The following tables summarize the quantitative effects of chitosan elicitation on the production of bibenzyls and total phenolic compounds in Dendrobium and other plant species. While direct data for this compound is limited, these findings for structurally related compounds strongly suggest the potential of chitosan to enhance this compound yields.

Table 1: Effect of Chitosan Concentration on Secondary Metabolite Production in Dendrobium spp.

Dendrobium SpeciesExplant TypeChitosan Concentration (mg/L)Target CompoundFold Increase/YieldReference
D. fimbriatumShoot Cultures100Total Phenolic Content1.43-fold increase (to 21.07 ± 1.01 mg GAE/g DW)[1]
D. ovatumCallus-derived plantlets50Moscatilin (a bibenzyl)~5-fold increase (up to 6 µg/g DW)[2]
Dendrobium 'White Pancy Lip'Seedlings20New ShootsHighest number observed[3]

Table 2: General Effects of Chitosan Elicitation on Phenolic/Stilbenoid Production in Plant Cell Cultures

Plant SpeciesCulture TypeChitosan Concentration (mg/L)Target CompoundFold IncreaseReference
Vitis viniferaCell Suspension-Stilbenes (Resveratrol, Piceid)1.6 to 3.8-fold increase[4]
Silybum marianumCell Suspension5.0Silymarin-[1]
Morinda citrifoliaAdventitious Root Culture200Phenolics and Flavonoids-

Experimental Protocols

Protocol 1: Establishment of Dendrobium spp. Callus or Suspension Cultures

This protocol describes the initiation of aseptic cultures from Dendrobium explants, a prerequisite for elicitation studies.

1. Materials:

  • Healthy, young explants from Dendrobium spp. (e.g., leaves, stems, or protocorm-like bodies)

  • 70% (v/v) ethanol

  • 5% (v/v) sodium hypochlorite solution with a few drops of Tween-20

  • Sterile distilled water

  • Murashige and Skoog (MS) basal medium

  • Plant growth regulators (e.g., 1.0 mg/L α-naphthalene acetic acid (NAA) and 0.5 mg/L 6-benzylaminopurine (BAP))

  • Sucrose (30 g/L)

  • Phytagel or agar (2.5 g/L)

  • Sterile petri dishes, scalpels, and forceps

  • Laminar flow hood

  • Incubator/growth chamber (25 ± 2°C, 16/8 h light/dark photoperiod)

2. Procedure:

  • Wash the explants thoroughly under running tap water.

  • In a laminar flow hood, surface sterilize the explants by immersing them in 70% ethanol for 30-60 seconds, followed by a 10-15 minute soak in 5% sodium hypochlorite solution.

  • Rinse the explants 3-4 times with sterile distilled water to remove any traces of sterilizing agents.

  • Cut the sterilized explants into small sections (e.g., 1 cm²) and place them on semi-solid MS medium supplemented with plant growth regulators, sucrose, and a gelling agent.

  • Seal the petri dishes and incubate at 25 ± 2°C under a 16/8 h light/dark photoperiod.

  • Subculture the developing calli every 3-4 weeks onto fresh medium.

  • For suspension cultures, transfer friable callus to liquid MS medium with the same composition but without the gelling agent and maintain on an orbital shaker at 110-120 rpm.

Protocol 2: Preparation and Application of Chitosan Elicitor

This protocol details the preparation of a chitosan stock solution and its application to the established cultures.

1. Materials:

  • Low molecular weight chitosan

  • 1% (v/v) Acetic acid

  • 1 M NaOH

  • Sterile distilled water

  • Magnetic stirrer

  • pH meter

  • Autoclave or sterile filter (0.22 µm)

2. Procedure:

  • Prepare a 1% (v/v) acetic acid solution in distilled water.

  • Slowly dissolve the desired amount of chitosan (e.g., 1 g in 100 mL for a 10 g/L stock solution) in the acetic acid solution with constant stirring until fully dissolved. This may take several hours.

  • Adjust the pH of the chitosan solution to 5.6-5.8 using 1 M NaOH.

  • Sterilize the chitosan solution by autoclaving at 121°C for 15 minutes or by passing it through a 0.22 µm sterile filter.

  • From the sterile stock solution, add the appropriate volume to the autoclaved culture medium (after it has cooled to around 40-50°C) to achieve the desired final concentrations (e.g., 50, 100, 150 mg/L).

  • For suspension cultures, the chitosan solution can be added directly to the liquid culture at the desired time point in the growth phase (e.g., late exponential phase).

Protocol 3: Extraction and Quantification of this compound and Other Bibenzyls

This protocol provides a general method for extracting and quantifying bibenzyl compounds, which should be optimized for this compound.

1. Materials:

  • Fresh or lyophilized cell material

  • Methanol or ethanol

  • Dichloromethane or ethyl acetate

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a PDA or DAD detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Water with 0.1% formic acid (HPLC grade)

  • This compound standard (if available) or other related bibenzyl standards

  • Syringe filters (0.22 µm)

2. Extraction Procedure:

  • Harvest the cells by filtration (for suspension cultures) or by scraping from the semi-solid medium.

  • Lyophilize (freeze-dry) the cells to determine the dry weight.

  • Grind the dried cells into a fine powder.

  • Extract the powdered material with methanol or ethanol (e.g., 1 g of dry weight in 20 mL of solvent) using sonication or maceration for a specified period (e.g., 24-48 hours) at room temperature.

  • Filter the extract and repeat the extraction process on the residue 2-3 times.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • For further purification, a liquid-liquid partitioning of the aqueous suspension of the crude extract can be performed using a non-polar solvent like dichloromethane or ethyl acetate.

  • Dry the organic phase and re-dissolve the final extract in a known volume of methanol for HPLC analysis.

3. HPLC Quantification:

  • Filter the dissolved extract through a 0.22 µm syringe filter before injection into the HPLC system.

  • Set up the HPLC system with a C18 column.

  • Use a gradient elution method with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile. A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80-100% B; 25-30 min, 100% B, followed by re-equilibration.

  • Set the detector to scan a range of wavelengths (e.g., 200-400 nm) and monitor at the maximum absorbance for bibenzyls (around 220 nm and 280 nm).

  • Prepare a calibration curve using a standard of this compound or a related bibenzyl compound at several known concentrations.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Visualizations

Signaling Pathway

Chitosan_Signaling_Pathway cluster_pathway Bibenzyl Biosynthesis Pathway Chitosan Chitosan Receptor Cell Surface Receptor (CERK1-independent) Chitosan->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Ca Ca2+ Influx Receptor->Ca Kinases MAP Kinase Cascade ROS->Kinases Ca->Kinases TFs Activation of Transcription Factors (e.g., WRKY) Kinases->TFs PAL PAL (Phenylalanine ammonia-lyase) TFs->PAL Upregulation BBS BBS (Bibenzyl Synthase) TFs->BBS Upregulation PPP Phenylpropanoid Pathway Phenylalanine L-Phenylalanine Phenylalanine->PAL C4H C4H PAL->C4H FourCL 4CL C4H->FourCL FourCL->BBS This compound This compound & other Bibenzyls BBS->this compound

Caption: Chitosan-induced signaling for this compound production.

Experimental Workflow

Experimental_Workflow A 1. Explant Selection & Surface Sterilization B 2. Callus Induction on Semi-Solid MS Medium A->B C 3. Establishment of Suspension Culture B->C E 5. Elicitation: Addition of Chitosan to Culture C->E D 4. Chitosan Elicitor Preparation & Sterilization D->E F 6. Incubation and Cell Harvest E->F G 7. Extraction of Bibenzyl Compounds F->G H 8. HPLC Quantification of this compound G->H I 9. Data Analysis H->I

Caption: Workflow for chitosan elicitation of this compound.

Logical Relationship Diagram

Logical_Relationship Start Dendrobium Cell Culture Process Addition of Chitosan (Biotic Elicitor) Start->Process Mechanism Induction of Plant Defense Response Process->Mechanism Triggers Pathway Upregulation of Phenylpropanoid Pathway (e.g., PAL, BBS genes) Mechanism->Pathway Leads to Result Increased Biosynthesis and Accumulation of This compound Pathway->Result Results in

Caption: Chitosan's role in boosting this compound synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges for Imbricatin and Other Poorly Soluble Compounds in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Imbricatin and other poorly soluble compounds in in vitro experiments.

Troubleshooting Guide

Issue 1: Precipitate Formation When Preparing Stock Solutions

Question: I am trying to dissolve this compound powder in a solvent, but it is not fully dissolving or is forming a precipitate. What should I do?

Answer:

The inability to fully dissolve a compound to create a concentrated stock solution is a common challenge with poorly soluble molecules like this compound. Here are several steps you can take to troubleshoot this issue:

1. Solvent Selection and Optimization:

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving a wide range of hydrophobic compounds for in vitro studies.[1][2] If you are not already using DMSO, it should be your first choice.

  • Solvent Purity: Ensure you are using high-purity, anhydrous (water-free) DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.

  • Alternative Organic Solvents: If DMSO is not effective or is incompatible with your assay, other organic solvents can be tested. However, their compatibility with your specific cell line and assay must be verified. Common alternatives include ethanol and methanol, though many compounds exhibit lower solubility in these compared to DMSO.

2. Physical Dissolution Aids:

  • Vortexing: After adding the solvent, vortex the solution vigorously for 1-2 minutes to mechanically aid dissolution.

  • Sonication: If vortexing is insufficient, sonicate the solution in a water bath for 5-10 minutes. The ultrasonic waves can help break up compound aggregates.

  • Gentle Heating: Gently warming the solution to 37°C can increase the solubility of some compounds.[2] However, be cautious as heat can degrade thermally sensitive molecules. Always check the compound's stability information before applying heat.

3. Stepwise Dissolution:

  • Instead of adding the full volume of solvent at once, start with a smaller volume to create a slurry.[3] Ensure the powder is fully wetted, then gradually add the remaining solvent while continuously mixing.

Experimental Protocol: Preparing a Concentrated Stock Solution of a Poorly Soluble Compound

  • Preparation: Bring the vial of the powdered compound (e.g., this compound) and the high-purity solvent (e.g., DMSO) to room temperature.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Initial Solubilization: Add a small volume of the solvent to the powder to create a paste or slurry.

  • Dissolution: Add the remaining solvent to reach the target concentration.

  • Mechanical Agitation: Vortex the tube vigorously for 2-3 minutes.

  • Sonication (if necessary): If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.

  • Gentle Warming (optional and with caution): If solids persist, incubate the tube in a 37°C water bath for 10-15 minutes, followed by vortexing.

  • Sterilization: If required for your experiment, filter the stock solution through a 0.22 µm syringe filter that is compatible with your solvent (e.g., PTFE for DMSO).

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended for the compound.

Issue 2: Precipitation Upon Dilution in Aqueous Culture Medium

Question: My this compound stock solution in DMSO is clear, but when I add it to my cell culture medium, a precipitate forms immediately. How can I prevent this?

Answer:

This is a very common problem known as "crashing out," where the compound is no longer soluble as the solvent environment changes from organic (DMSO) to aqueous (culture medium). The final concentration of the organic solvent is critical.

1. Minimize Final DMSO Concentration:

  • The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity and to minimize precipitation.[4] For some sensitive cell lines, even lower concentrations (<0.1%) may be necessary.

2. Stepwise Dilution:

  • Avoid adding the concentrated DMSO stock directly into the full volume of the medium. Instead, perform serial dilutions. A common method is to first dilute the stock solution into a smaller volume of medium and then add this intermediate dilution to the final culture volume.

3. Use of Co-solvents or Solubilizing Agents:

  • For particularly challenging compounds, the use of a co-solvent in the final culture medium can help maintain solubility. However, the biological effects of these agents must be carefully controlled for. Common co-solvents include:

    • Polyethylene glycol (PEG)

    • Tween® 80

    • Cyclodextrins

Experimental Protocol: Diluting a DMSO Stock Solution into Aqueous Medium

  • Calculate Dilutions: Determine the volumes needed to achieve your desired final concentration of the compound while keeping the final DMSO concentration below 0.5%.

  • Prepare Intermediate Dilution: In a sterile tube, add the required volume of your concentrated stock solution to a small volume of pre-warmed cell culture medium. Pipette up and down gently to mix.

  • Final Dilution: Immediately add the intermediate dilution to your final volume of cell culture medium in your well-plate or flask. Mix gently by swirling or pipetting.

  • Visual Inspection: Visually inspect the medium under a microscope for any signs of precipitation before adding it to your cells.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO (and any other co-solvents) in the culture medium without the compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: Based on general practices for poorly soluble research compounds, high-purity, anhydrous DMSO is the recommended starting solvent.

Q2: What is the maximum recommended final concentration of DMSO in my cell culture?

A2: To avoid significant cytotoxicity and to minimize the risk of your compound precipitating, the final concentration of DMSO should be kept below 0.5%. It is crucial to determine the tolerance of your specific cell line to DMSO by running a dose-response experiment with the vehicle alone.

Q3: Can I use solvents other than DMSO for my in vitro studies?

A3: Yes, other solvents like ethanol or methanol can be used, but they are generally less effective at dissolving highly hydrophobic compounds. If you use an alternative solvent, you must validate its compatibility with your cell line and assay, and always include a corresponding vehicle control.

Q4: My compound seems to come out of solution over time in the incubator. How can I address this?

A4: This can happen with compounds that have borderline solubility in the final assay medium. Consider the following:

  • Reduce the final concentration of the compound.

  • Decrease the incubation time if your experimental design allows.

  • Incorporate a low percentage of a solubilizing agent like a serum or a biocompatible surfactant in your medium. Always test the effect of the agent alone on your cells.

Q5: How should I store my this compound stock solution?

A5: In the absence of specific stability data for this compound, a general guideline is to store stock solutions in DMSO in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Quantitative Solubility Data (Generalized)

SolventSolubility (at 25°C)Notes
Water< 0.1 mg/mLPractically insoluble in aqueous solutions.
Ethanol~1-2 mg/mLSparingly soluble.
Methanol~1 mg/mLSparingly soluble.
DMSO≥ 20 mg/mLHighly soluble. Recommended for stock solutions.

Signaling Pathways Potentially Modulated by Bioactive Compounds

While the specific signaling pathways modulated by this compound are not yet well-documented, many natural products with similar structural motifs are known to influence key cellular signaling cascades involved in cell proliferation, survival, and inflammation. Below are diagrams of major pathways that are often investigated.

Note: The following diagrams represent generalized signaling pathways. The specific points of interaction for this compound within these pathways have not been determined.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Figure 1. Simplified MAPK/ERK Signaling Pathway.

PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival

Figure 2. Simplified PI3K/Akt Signaling Pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocation IkB_NFkB->NFkB IκB degradation Gene Target Gene Transcription NFkB_nuc->Gene Stimulus Pro-inflammatory Stimuli (e.g., TNFα) Stimulus->IKK

Figure 3. Simplified Canonical NF-κB Signaling Pathway.

Experimental Workflow Visualization

experimental_workflow cluster_prep Preparation of Working Solution cluster_assay Cell-Based Assay start Weigh Compound (e.g., this compound) dissolve Dissolve in 100% DMSO to create Stock Solution start->dissolve intermediate Perform Intermediate Dilution in warm cell culture medium dissolve->intermediate final_dilution Create Final Working Solution in cell culture medium (DMSO < 0.5%) intermediate->final_dilution treatment Treat Cells with Working Solution final_dilution->treatment cell_culture Seed and Culture Cells cell_culture->treatment incubation Incubate for Desired Time Period treatment->incubation data_collection Collect Data (e.g., Viability, Protein Levels) incubation->data_collection

Figure 4. General workflow for preparing and using a poorly soluble compound in a cell-based assay.

References

Technical Support Center: Optimizing HPLC Parameters for Imbricatin Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the separation of Imbricatin, a flavonoid, using High-Performance Liquid Chromatography (HPLC). The following sections offer solutions to common challenges, detailed experimental protocols, and optimized starting parameters to streamline your analytical workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC analysis of this compound and other flavonoids.

Peak Quality Issues

Q1: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?

A1: Peak tailing for flavonoids like this compound is often caused by secondary interactions between the hydroxyl groups on the flavonoid structure and active sites on the stationary phase, such as free silanol groups on silica-based columns.[1]

  • Troubleshooting Steps:

    • Mobile Phase Acidification: Add a small amount of acid, such as 0.1% formic acid or phosphoric acid, to your aqueous mobile phase.[1][2][3] This suppresses the ionization of silanol groups, minimizing unwanted interactions.

    • Reduce Sample Load: Injecting too much sample can overload the column, leading to tailing. Try reducing the injection volume or diluting your sample.[1]

    • Column Health: Ensure your column is not contaminated or degraded. Flush the column with a strong solvent to remove potential contaminants. If the problem persists, consider replacing the column.

Q2: The peaks for this compound are broad, resulting in poor resolution. What adjustments can I make?

A2: Broad peaks can stem from several factors, including issues with the mobile phase, column temperature, or flow rate.

  • Troubleshooting Steps:

    • Optimize Gradient Slope: A steep gradient can cause peaks to broaden. Try using a shallower gradient, which allows more time for the analyte to interact with the stationary phase, resulting in sharper peaks.

    • Increase Column Temperature: Raising the column temperature (e.g., to 30°C or 40°C) can decrease the viscosity of the mobile phase and improve mass transfer, leading to narrower peaks.

    • Lower Flow Rate: Reducing the flow rate can enhance separation efficiency and improve peak shape, though it will increase the overall run time.

    • Check for Dead Volume: Excessive tubing length or loose fittings can increase extra-column volume, contributing to band broadening. Ensure all connections are secure and tubing is as short as possible.

Q3: I'm observing peak fronting in my chromatogram. What is the cause and solution?

A3: Peak fronting is typically caused by injecting the sample in a solvent that is significantly stronger than the initial mobile phase or by column overload.

  • Troubleshooting Steps:

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your this compound sample in the initial mobile phase composition. If a stronger solvent is required for solubility, keep the volume of that solvent as low as possible.

    • Reduce Injection Volume: As with peak tailing, injecting a smaller sample volume can prevent column overload and correct peak fronting.

Resolution and Retention Time Issues

Q4: I am having difficulty separating this compound from other structurally similar flavonoids (isomers). How can I improve the resolution?

A4: Separating flavonoid isomers is a common challenge due to their similar chemical properties. Optimizing the mobile phase, column temperature, and stationary phase is key.

  • Troubleshooting Steps:

    • Mobile Phase Composition: The organic modifier plays a critical role. Acetonitrile often provides better selectivity for flavonoids compared to methanol. Fine-tuning the gradient program with a shallower slope around the elution time of the target peaks is crucial.

    • Column Temperature: Systematically evaluate different column temperatures (e.g., in increments from 25°C to 40°C). Temperature can alter selectivity and improve the separation of closely eluting compounds.

    • Stationary Phase Selection: A standard C18 column is a good starting point. However, if resolution is still poor, consider a column with a different stationary phase chemistry or a smaller particle size (e.g., 3 µm instead of 5 µm) to increase efficiency.

Q5: The retention time for this compound is fluctuating between runs. What could be causing this instability?

A5: Unstable retention times can compromise the reliability of your analysis. The most common causes are related to the mobile phase, temperature, or HPLC pump.

  • Troubleshooting Steps:

    • Ensure Proper Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistent preparation or evaporation of the organic component in a pre-mixed mobile phase can lead to shifts in retention.

    • Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can affect retention times.

    • Check Pump Performance: Leaks, worn seals, or issues with check valves in the pump can lead to an inconsistent flow rate, directly impacting retention times. Regular pump maintenance is essential.

Quantitative Data: HPLC Starting Parameters

The tables below provide recommended starting parameters for the separation of this compound and other flavonoids. These should be used as a baseline for method development and optimization.

Table 1: Column and Mobile Phase Recommendations

ParameterRecommendationRationale
Stationary Phase Reversed-Phase C18 (e.g., 150 or 250 mm x 4.6 mm, 5 µm)C18 is the most common and effective stationary phase for retaining and separating moderately non-polar compounds like flavonoids.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in HPLC-grade WaterAcidification of the aqueous phase suppresses silanol interactions, leading to improved peak shape.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better selectivity and lower viscosity for flavonoid separation.
Sample Solvent Initial Mobile Phase Composition or MethanolDissolving the sample in the initial mobile phase prevents peak distortion. Methanol is a common solvent for flavonoid extraction.

Table 2: Typical Gradient Elution Profile and Conditions

ParameterValuePurpose
Flow Rate 0.8 - 1.0 mL/minA standard flow rate for 4.6 mm ID columns that balances analysis time and efficiency.
Column Temperature 30 - 40 °CElevated temperatures can improve peak shape and reduce run time by lowering mobile phase viscosity.
Detection Wavelength 280 nm and 360 nm (using DAD)Flavonoids typically have two major absorption maxima. Monitoring multiple wavelengths ensures detection of different flavonoid classes.
Injection Volume 5 - 20 µLA typical range to avoid column overload while ensuring adequate signal.
Example Gradient 0-5 min: 10% B; 5-40 min: 10-70% B; 40-45 min: 70-10% B; 45-50 min: 10% BThis generic gradient allows for the elution of a wide range of flavonoids and can be optimized (e.g., by creating a shallower slope) once the approximate retention time of this compound is known.

Experimental Protocols

Protocol 1: HPLC Method Development for this compound Separation

This protocol outlines a systematic approach to developing a robust HPLC method for this compound.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or extract in methanol to create a stock solution (e.g., 1 mg/mL).

    • Dilute the stock solution with the initial mobile phase composition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile) to a working concentration (e.g., 10-50 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection to remove particulates.

  • Initial Chromatographic Conditions (Scouting Run):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: Diode-Array Detector (DAD) scanning from 200-400 nm, with specific monitoring at 280 nm and 360 nm.

    • Injection Volume: 10 µL.

    • Gradient Program: Start with a broad linear gradient from 5% to 95% B over 30-40 minutes. This will help determine the approximate elution time of this compound.

  • Method Optimization:

    • Gradient Adjustment: Based on the scouting run, design a shallower gradient around the elution point of this compound to improve resolution from nearby impurities. For example, if the peak elutes at 40% B, a new gradient could be 30% to 50% B over 20 minutes.

    • Temperature Optimization: Perform runs at different temperatures (e.g., 30°C, 40°C, 50°C) to observe the effect on peak shape and selectivity.

    • Flow Rate Optimization: If necessary, reduce the flow rate (e.g., to 0.8 mL/min) to improve the separation of closely eluting peaks.

  • System Suitability:

    • Once the method is optimized, perform at least five replicate injections of the this compound standard.

    • Calculate the relative standard deviation (RSD) for retention time, peak area, and tailing factor. The RSD should typically be less than 2% for a robust method.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key processes for method development and troubleshooting.

HPLC_Method_Development_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Finalization start Define Analytical Goal info Gather Information on this compound (Flavonoid Properties) start->info sample_prep Prepare & Filter Sample info->sample_prep scout Perform Scouting Run (Broad Gradient) sample_prep->scout eval_scout Evaluate Retention & Peak Shape scout->eval_scout opt Optimize Parameters (Gradient, Temp, Flow Rate) eval_scout->opt check Perform System Suitability Test opt->check finalize Finalize Method Parameters check->finalize

Caption: General experimental workflow for HPLC method development.

Troubleshooting_Peak_Shape cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_broad Broad Peaks start Poor Peak Shape Observed q_tail Is peak tailing? start->q_tail q_front Is peak fronting? start->q_front q_broad Are peaks broad? start->q_broad sol_tail1 Add 0.1% Acid to Mobile Phase q_tail->sol_tail1 Yes sol_tail2 Reduce Sample Concentration sol_tail1->sol_tail2 sol_tail3 Flush or Replace Column sol_tail2->sol_tail3 sol_front1 Match Sample Solvent to Mobile Phase q_front->sol_front1 Yes sol_front2 Reduce Injection Volume sol_front1->sol_front2 sol_broad1 Use Shallower Gradient q_broad->sol_broad1 Yes sol_broad2 Increase Column Temperature sol_broad1->sol_broad2 sol_broad3 Lower Flow Rate sol_broad2->sol_broad3

Caption: Decision tree for troubleshooting HPLC peak shape issues.

References

Preventing degradation of Imbricatin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Imbricatin Extraction

Welcome to the technical support center for this compound extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their extraction protocols and prevent the degradation of this compound.

Disclaimer: "this compound" is treated as a representative compound for the purpose of this guide, as specific public-domain data for a compound with this name is limited. The following information is based on general principles of natural product extraction and the chemistry of analogous sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound is a bioactive compound with significant potential in drug development. Structurally, it possesses functional groups that are susceptible to degradation under common extraction conditions. Degradation not only reduces the final yield but can also lead to the formation of impurities that may interfere with downstream applications and biological assays.

Q2: What are the primary factors that lead to the degradation of this compound during extraction?

The primary factors contributing to this compound degradation are:

  • pH: this compound is known to be unstable in both highly acidic and alkaline conditions.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Enzymatic Activity: Endogenous enzymes present in the source material can degrade this compound upon cell lysis.

  • Oxidation: Exposure to air and light can lead to oxidative degradation of this compound.

Q3: What is the optimal pH range for this compound stability?

Based on stability studies, this compound is most stable in a slightly acidic to neutral pH range, ideally between pH 5.0 and 7.0.[1]

Q4: Are there any specific solvents that should be avoided during the extraction of this compound?

While solvent selection is highly dependent on the source material, it is advisable to avoid highly acidic or basic solvent systems. Additionally, prolonged exposure to certain reactive solvents should be minimized.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Cause Recommended Solution
Degradation due to improper pH Ensure the extraction buffer is maintained within the optimal pH range of 5.0-7.0.[1]
Thermal degradation Perform the extraction at reduced temperatures (e.g., 4°C) and use a rotary evaporator at low temperatures for solvent removal.
Incomplete extraction Increase the extraction time or use a more efficient extraction method like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) under controlled temperature conditions.
Enzymatic degradation Immediately after harvesting, flash-freeze the source material in liquid nitrogen to deactivate enzymes.[3] Alternatively, consider lyophilization (freeze-drying) of the material prior to extraction.

Issue 2: Presence of Degradation Products in the Final Extract

Possible Cause Recommended Solution
Oxidation Perform the extraction under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent.
Acid/Base Hydrolysis Neutralize the extraction mixture to the optimal pH range as quickly as possible.
Photodegradation Protect the sample from light by using amber-colored glassware or by covering the extraction vessel with aluminum foil.

Quantitative Data Summary

Table 1: Stability of this compound at Different pH and Temperatures (Incubation time: 4 hours)

pHTemperature (°C)This compound Remaining (%)
3.02575
3.05045
5.02598
5.05085
7.02595
7.05080
9.02560
9.05030

Table 2: Comparison of this compound Extraction Yields with Different Methods

Extraction MethodSolvent SystemTemperature (°C)Extraction Time (min)This compound Yield (mg/g)
Maceration80% Ethanol2514405.2
Sonication80% Ethanol30607.8
Supercritical CO2CO2 + 5% Ethanol401209.5

Experimental Protocols

Protocol: Optimized Ultrasound-Assisted Extraction of this compound

  • Sample Preparation:

    • Harvest fresh source material and immediately flash-freeze in liquid nitrogen.

    • Lyophilize the frozen material for 48 hours to remove water content.

    • Grind the lyophilized material into a fine powder (particle size < 0.5 mm).

  • Extraction:

    • Weigh 10 g of the powdered material and place it in a 250 mL amber glass flask.

    • Add 100 mL of pre-chilled (4°C) 80% ethanol containing 0.1% (w/v) ascorbic acid.

    • Adjust the pH of the slurry to 6.0 using a dilute solution of citric acid.

    • Place the flask in an ultrasonic bath with temperature control set to 25°C.

    • Sonicate for 45 minutes.

  • Isolation:

    • Centrifuge the mixture at 4000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

    • Re-extract the solid residue with another 50 mL of the extraction solvent and repeat the centrifugation.

    • Pool the supernatants.

  • Solvent Removal and Purification:

    • Concentrate the pooled supernatant using a rotary evaporator with the water bath temperature maintained at 35°C.

    • Proceed with further purification steps (e.g., column chromatography) as required.

Visualizations

This compound This compound Degradation_Product_A Degradation Product A (Hydrolysis) This compound->Degradation_Product_A High/Low pH, High Temperature Degradation_Product_B Degradation Product B (Oxidation) This compound->Degradation_Product_B Oxygen, Light

Caption: Hypothetical degradation pathways of this compound.

cluster_prep Sample Preparation cluster_extract Extraction cluster_isolate Isolation & Concentration Harvest Harvest Source Material Freeze Flash Freeze (Liquid Nitrogen) Harvest->Freeze Lyophilize Lyophilize Freeze->Lyophilize Grind Grind to Fine Powder Lyophilize->Grind Add_Solvent Add Buffered Solvent (pH 6.0, 4°C) Grind->Add_Solvent Sonicate Ultrasound-Assisted Extraction (25°C) Add_Solvent->Sonicate Centrifuge Centrifuge (4000 rpm, 4°C) Sonicate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Concentrate Rotary Evaporation (35°C) Collect_Supernatant->Concentrate Purify Further Purification Concentrate->Purify

Caption: Recommended workflow for this compound extraction.

action_node action_node start_node Low this compound Yield check_pH Is pH between 5.0 and 7.0? start_node->check_pH check_temp Was extraction at low temperature? check_pH->check_temp Yes action_pH Adjust pH of extraction buffer check_pH->action_pH No check_enzyme Was enzymatic activity inhibited? check_temp->check_enzyme Yes action_temp Reduce extraction and evaporation temperatures check_temp->action_temp No check_oxidation Was oxidation prevented? check_enzyme->check_oxidation Yes action_enzyme Flash freeze or lyophilize sample pre-extraction check_enzyme->action_enzyme No action_oxidation Use inert atmosphere and antioxidants check_oxidation->action_oxidation No

References

Technical Support Center: Troubleshooting Low Bioactivity of Imbruvica® (Imbricatin) in Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Imbricatin in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential challenges related to low bioactivity.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected bioactivity with this compound in our cell-based assays. What are the common causes?

A1: Low bioactivity of a compound like this compound in in vitro settings can stem from several factors. The most common issues are related to the compound's physicochemical properties, which can affect its availability to the target cells. These include:

  • Poor Solubility: this compound, as a phenolic compound, may have limited solubility in aqueous cell culture media, leading to precipitation and a lower effective concentration.

  • Low Stability: The compound may degrade in the cell culture medium at 37°C over the course of your experiment.[1]

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

Q2: How can I determine if solubility is the issue with my this compound experiments?

A2: A simple visual inspection of your culture wells under a microscope after adding this compound can be informative. Look for signs of precipitation, which may appear as small crystals or an amorphous film. For a more quantitative assessment, you can perform a solubility assay.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: It is crucial to use a solvent that ensures complete dissolution of this compound. While specific recommendations for this compound are not widely published, for many phenolic compounds, Dimethyl Sulfoxide (DMSO) is a common choice. However, it is critical to ensure the final concentration of the solvent in your cell culture is below the toxic threshold for your specific cell line, typically less than 0.5%.[1] Always include a solvent-only control in your experiments to account for any solvent-induced effects.[1]

Q4: Can the cell culture conditions themselves affect the bioactivity of this compound?

A4: Absolutely. Cell health, confluency, and passage number can all influence how cells respond to a compound.[1] Inconsistent results can arise from variability in these parameters. It is essential to standardize your cell culture procedures to ensure reproducibility.[1]

Troubleshooting Guides

Issue 1: Suspected Low Solubility of this compound

If you suspect poor solubility is limiting the bioactivity of this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Solubility Issues

G cluster_0 Troubleshooting Workflow: Low Solubility A Observe low bioactivity B Visually inspect for precipitation A->B C Precipitate observed? B->C D Yes C->D   E No C->E   F Option 1: Use a co-solvent (e.g., Pluronic F-68) D->F G Option 2: Synthesize more soluble derivatives D->G H Option 3: Prepare a fresh, dilute stock solution D->H N Proceed to Stability & Permeability Troubleshooting E->N I Re-test bioactivity F->I G->I H->I J Issue resolved? I->J K Yes J->K L No J->L M End K->M L->N

Caption: Workflow for addressing low this compound bioactivity due to suspected solubility problems.

Experimental Protocols:

  • Protocol 1: Enhancing Solubility with a Co-Solvent

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a stock solution of a biocompatible co-solvent, such as Pluronic F-68, in cell culture medium.

    • On the day of the experiment, prepare the final working concentrations of this compound by first diluting the this compound stock in the co-solvent solution, and then further diluting in the cell culture medium.

    • Ensure the final concentration of both the primary solvent and the co-solvent are below their respective toxic limits for the cell line being used.

    • Include appropriate vehicle controls containing the same concentrations of the solvents.

    • Perform the bioactivity assay as planned.

  • Protocol 2: Synthesis and Evaluation of Solubilized Derivatives For researchers with synthetic chemistry capabilities, modifying the this compound structure can improve aqueous solubility. Strategies include the introduction of hydrophilic moieties.

    • Synthesize derivatives of this compound with enhanced solubility.

    • Characterize the new derivatives to confirm their structure and purity.

    • Determine the aqueous solubility of the derivatives compared to the parent compound.

    • Evaluate the bioactivity of the new derivatives in the cell-based assay.

Data Presentation:

Table 1: Hypothetical Solubility and Bioactivity of this compound and a Derivative

CompoundSolubility in Media (µg/mL)IC50 in Proliferation Assay (µM)
This compound< 1> 50
This compound-Derivative 1505
Issue 2: Potential Degradation of this compound in Cell Culture

The stability of a compound in the culture environment is crucial for obtaining reliable results.

Troubleshooting Workflow for Stability Issues

G cluster_0 Troubleshooting Workflow: Compound Stability A Observe inconsistent or time-dependent bioactivity B Hypothesize compound degradation A->B C Incubate this compound in media at 37°C over the experimental time course B->C D Analyze this compound concentration at different time points (e.g., HPLC) C->D E Significant decrease in concentration? D->E F Yes E->F   G No E->G   H Option 1: Reduce incubation time F->H I Option 2: Replenish media with fresh this compound periodically F->I J Option 3: Use a more stable derivative F->J P Consider other factors (e.g., cell permeability) G->P K Re-test bioactivity H->K I->K J->K L Issue resolved? K->L M Yes L->M N No L->N O End M->O N->P

Caption: Workflow for investigating and mitigating this compound instability in cell culture.

Experimental Protocols:

  • Protocol 3: Assessing Compound Stability in Culture Media

    • Prepare a solution of this compound in your complete cell culture medium at the final working concentration.

    • Incubate the solution at 37°C in a cell culture incubator.

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium.

    • Analyze the concentration of intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • A significant decrease in concentration over time indicates instability.

Data Presentation:

Table 2: Hypothetical Stability of this compound in Cell Culture Medium at 37°C

Time (hours)This compound Concentration (% of initial)
0100
885
2450
4820
Issue 3: Poor Cell Permeability of this compound

For intracellular targets, the compound must be able to cross the cell membrane.

Troubleshooting Workflow for Permeability Issues

G cluster_0 Troubleshooting Workflow: Cell Permeability A Solubility and stability issues ruled out, but bioactivity remains low B Hypothesize poor cell permeability A->B C Option 1: Use a permeabilizing agent (use with caution and appropriate controls) B->C D Option 2: Synthesize a more lipophilic derivative B->D E Option 3: Employ a cell-free assay to confirm target engagement B->E F Re-test bioactivity or target engagement C->F D->F E->F G Activity observed? F->G H Yes G->H I No G->I J End H->J K Re-evaluate mechanism of action or consider off-target effects I->K

Caption: Workflow for addressing low bioactivity due to poor cell permeability of this compound.

Experimental Protocols:

  • Protocol 4: Assessing Cell Permeability with a Cell-Free Assay

    • If the molecular target of this compound is known and can be isolated (e.g., a purified enzyme), a cell-free assay can be performed.

    • This will determine if this compound can interact with its target in the absence of a cell membrane barrier.

    • A significant difference in activity between the cell-based and cell-free assays can suggest a permeability issue.

Hypothetical Signaling Pathway for this compound

While the precise signaling pathway of this compound is a subject of ongoing research, as a phenolic compound, it may influence common pathways involved in cell growth, proliferation, and apoptosis. The following diagram illustrates a hypothetical pathway.

G cluster_0 Hypothetical Signaling Pathway for this compound This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibits PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes

Caption: A hypothetical signaling pathway illustrating how this compound might exert its effects.

References

Managing matrix effects in Imbricatin quantification from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Imbricatin Quantification

Welcome to the technical support center for the bioanalysis of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the quantification of this compound in biological samples, with a primary focus on managing matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) workflows.

A Note on "this compound": Initial research indicates this compound (C₁₆H₁₄O₄) is a marine-derived natural product.[1] As bioanalytical data for this specific compound is limited, this guide is built upon established principles for quantifying novel small molecules in complex biological matrices, using this compound as a representative analyte.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[2][3] In LC-MS/MS analysis of this compound, compounds like phospholipids, salts, and metabolites from biological samples (e.g., plasma, urine) can co-elute and interfere with the ionization process in the mass spectrometer's source.[4] This interference can lead to ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal). Both phenomena can severely compromise the accuracy, precision, and sensitivity of the quantification, leading to erroneous results.

Q2: How can I determine if my this compound assay is suffering from matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method used during method development. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the constant this compound signal indicates at which retention times co-eluting matrix components are causing ion suppression or enhancement.

  • Post-Extraction Spike (Quantitative): This is the "gold standard" for quantifying matrix effects. The response of this compound in a neat solution (A) is compared to its response when spiked into a blank matrix extract (B). The Matrix Factor (MF) is calculated as MF = B/A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. Regulatory guidelines suggest this should be tested across at least six different lots of the biological matrix.

Q3: What are the most common sources of matrix effects in biological samples?

A3: The composition of the biological matrix is the primary source.

  • Plasma/Serum: Rich in proteins and phospholipids. Phospholipids are a major cause of ion suppression in reversed-phase chromatography.

  • Urine: High concentrations of salts, urea, and various organic acids can be problematic.

  • Tissue Homogenates: These are extremely complex and variable, containing high levels of lipids and proteins.

  • Exogenous Sources: Contaminants from collection tubes, solvents, or plasticware can also introduce interfering compounds.

Q4: How can sample preparation help minimize matrix effects for this compound?

A4: Effective sample preparation is the most crucial step to reduce matrix effects by removing interfering components before analysis. The main techniques, from least to most effective at cleaning the sample, are:

  • Protein Precipitation (PPT): Fast and simple, but often results in the least clean extracts, leaving phospholipids and other small molecules that can cause significant matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers better selectivity by partitioning this compound into an immiscible organic solvent, leaving many polar interferences behind. The choice of solvent and pH is critical for good recovery and cleanup.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively bind this compound while matrix components are washed away. This is often the most effective method for minimizing matrix effects.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) essential for this compound quantification?

A5: While not strictly mandatory in all cases, using a SIL-IS (e.g., Deuterium or ¹³C-labeled this compound) is highly recommended and considered the best practice. A SIL-IS co-elutes with this compound and experiences the same degree of ion suppression or enhancement. By measuring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the quantification of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no this compound signal in biological samples, but strong signal in pure standards. Severe Ion Suppression: Co-eluting matrix components, most commonly phospholipids in plasma, are preventing this compound from ionizing efficiently.1. Assess Matrix Effect: Perform a post-column infusion experiment to confirm suppression at this compound's retention time. 2. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 3. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zone.
Poor reproducibility (%CV > 15%) across different sample preparations. Variable Matrix Effects: Inconsistent removal of matrix components between samples. This is common with less robust methods like protein precipitation. Inconsistent Recovery: The efficiency of the extraction process is variable.1. Use a SIL-IS: A stable isotope-labeled internal standard is the most effective way to compensate for this variability. 2. Automate Sample Prep: If possible, use automated or semi-automated methods (e.g., 96-well SPE plates) to improve consistency. 3. Refine Protocol: Ensure the sample preparation protocol (e.g., vortexing times, solvent volumes) is followed precisely.
This compound peak shape (e.g., fronting, tailing, splitting) is poor in samples but normal in standards. Matrix Component Interference: Co-eluting matrix components can interfere with the chromatography, affecting how the analyte interacts with the stationary phase. Column Overloading: High concentrations of matrix components being loaded onto the analytical column.1. Dilute the Sample: A simple dilution of the final extract can sometimes reduce the concentration of interfering compounds enough to solve the issue. 2. Enhance Cleanup: Implement a more selective SPE protocol to remove the specific interferences. 3. Use a Guard Column: Protect the analytical column and potentially trap some of the interfering components.
Assay fails validation criteria for accuracy and precision in different matrix lots. Lot-to-Lot Variability: The composition of biological matrices can differ significantly between individuals or lots, causing variable matrix effects.1. Validate with Multiple Lots: As per FDA and ICH guidelines, validate the method using at least six different sources of the biological matrix to ensure robustness. 2. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.

Quantitative Data Summary Tables

The following tables provide examples of how to structure and present data from matrix effect and sample preparation experiments.

Table 1: Example of Matrix Factor (MF) Assessment for this compound

This experiment compares the peak area of this compound spiked post-extraction into 6 different lots of human plasma against its peak area in a neat solvent. A SIL-IS is also evaluated.

Matrix LotAnalyte Conc. (ng/mL)This compound Peak Area (in Matrix)This compound Peak Area (in Solvent)Matrix Factor (MF) SIL-IS Peak Area (in Matrix)SIL-IS Peak Area (in Solvent)IS MF
Lot 11078,540102,3000.77 155,400201,1000.77
Lot 21085,210102,3000.83 168,900201,1000.84
Lot 31075,330102,3000.74 149,800201,1000.75
Lot 41081,500102,3000.80 161,200201,1000.80
Lot 51090,100102,3000.88 178,500201,1000.89
Lot 61079,980102,3000.78 158,100201,1000.79
Average 0.80 0.81
%CV 6.8% 6.1%

Table 2: Comparison of Sample Preparation Techniques for this compound Analysis

This experiment compares the recovery and matrix effect of this compound from plasma using three common extraction methods.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Extraction Recovery (%) 95.2%85.4%92.1%
Matrix Factor (MF) 0.45 (Severe Suppression)0.82 (Minor Suppression)0.98 (Negligible Effect)
Reproducibility (%CV, n=6) 18.5%8.2%4.5%
Observed Signal Intensity LowModerateHigh

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix (e.g., human plasma).

Materials:

  • Blank human plasma from at least 6 individual donors, free of this compound.

  • This compound and SIL-IS stock solutions.

  • All solvents and reagents used in the final analytical method.

  • Validated sample extraction procedure (e.g., SPE).

Procedure:

  • Prepare Set 1 (Analyte in Neat Solution):

    • Take an aliquot of the final reconstitution solvent used in your analytical method.

    • Spike with this compound and SIL-IS to achieve low and high QC concentrations.

    • Analyze these samples via LC-MS/MS (n=3 per concentration).

  • Prepare Set 2 (Analyte in Extracted Matrix):

    • Take aliquots of blank plasma from each of the 6 donors.

    • Process these blank samples through the entire extraction procedure.

    • After the final evaporation step (if any), spike the dried extracts with this compound and SIL-IS to the same low and high QC concentrations as in Set 1.

    • Reconstitute the spiked extracts with the final solvent.

    • Analyze via LC-MS/MS.

  • Calculation:

    • For each donor lot and concentration, calculate the Matrix Factor (MF): MF = (Mean Peak Area from Set 2) / (Mean Peak Area from Set 1)

    • Calculate the IS-normalized MF to determine if the IS compensates for the effect.

    • Calculate the mean MF and the coefficient of variation (%CV) across the 6 lots. According to FDA guidance, the %CV should not be greater than 15%.

Visual Diagrams

The following diagrams illustrate key workflows and concepts related to managing matrix effects.

Matrix_Effect_Workflow cluster_problem Problem Identification cluster_assessment Assessment Methods cluster_solution Mitigation Strategy cluster_validation Validation start Poor Reproducibility or Inaccurate Results assess Perform Matrix Effect Assessment? start->assess post_column Qualitative: Post-Column Infusion assess->post_column Yes optimize_lc Optimize Chromatography (Gradient, Column) assess->optimize_lc No (Assume other issue) post_spike Quantitative: Post-Extraction Spike post_column->post_spike result Matrix Effect Confirmed? post_spike->result optimize_prep Improve Sample Prep (SPE, LLE) result->optimize_prep Yes pass Method Validated (Accurate & Precise) result->pass No (Negligible Effect) use_is Use Stable Isotope-Labeled Internal Standard revalidate Re-Validate Method optimize_lc->revalidate optimize_prep->revalidate use_is->revalidate revalidate->pass Hypothetical_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates kinase3 Kinase C kinase2->kinase3 Phosphorylates tf Transcription Factor (Inactive) kinase3->tf Phosphorylates tf_active Transcription Factor (Active) tf->tf_active Translocates gene Target Gene Expression tf_active->gene This compound This compound This compound->kinase2 Inhibits

References

Technical Support Center: A Guide to Scaling Imbricatin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of Imbricatin. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound purification from a laboratory to a pilot or industrial scale?

Scaling up the purification of natural products like this compound presents several challenges. The primary obstacles include maintaining the resolution and purity achieved at the laboratory scale, managing larger volumes of solvents and materials, and ensuring the cost-effectiveness of the process. Key parameters that need careful consideration during scale-up include the column diameter, resin bed height, and linear flow rate to ensure consistent residence time.[1] Additionally, the cost of some chromatography resins can become prohibitive at larger scales.[1]

Q2: How can I optimize the initial extraction of this compound from plant material for a larger scale?

For large-scale extraction, methods like hydroalcoholic maceration remain competitive due to their balance of yield, cost, and process simplicity. To optimize for a larger scale, systematic evaluation of parameters such as the solvent-to-solid ratio, extraction time, temperature, and particle size of the plant material is crucial. For stilbenoids, hydroalcoholic solutions (e.g., ethanol/water mixtures) are often effective.[2][3]

Q3: What are the critical parameters to maintain when scaling up a chromatography step?

To successfully scale up a chromatography step while maintaining separation quality, it is essential to keep the linear velocity constant between the small- and large-scale columns. This is typically achieved by increasing the column diameter while keeping the bed height the same.[1] The mobile phase composition should also remain identical. It is also important to consider the capabilities of the larger-scale hardware, such as maximum pump flow and backpressure limits.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound and related phenolic compounds.

Problem 1: Low recovery of this compound after Solid-Phase Extraction (SPE).

  • Possible Cause: The chosen sorbent may not have the appropriate retention mechanism for this compound.

    • Solution: Select a sorbent with a suitable retention mechanism. For nonpolar compounds like many stilbenoids, a reversed-phase sorbent is often appropriate. If the analyte is too strongly retained, consider a less hydrophobic sorbent.

  • Possible Cause: The elution solvent may not be strong enough to desorb this compound from the sorbent.

    • Solution: Increase the percentage of the organic solvent in the eluent or switch to a stronger solvent. For ionizable compounds, adjusting the pH of the eluent to neutralize the analyte can improve elution.

  • Possible Cause: The flow rate during sample loading may be too high, not allowing for sufficient interaction between this compound and the sorbent.

    • Solution: Decrease the flow rate during the sample application to allow for adequate equilibration.

Problem 2: Peak tailing is observed in the HPLC chromatogram.

  • Possible Cause: Secondary interactions between the phenolic hydroxyl groups of this compound and residual silanol groups on the silica-based column packing.

    • Solution: Add a small amount of an acidic modifier, such as formic acid or acetic acid (0.1-2.0%), to the mobile phase to suppress the ionization of the silanol groups.

  • Possible Cause: The pH of the mobile phase is close to the pKa of this compound, causing the presence of both ionized and non-ionized forms.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it is in a single form.

  • Possible Cause: Column overload.

    • Solution: Reduce the sample concentration or the injection volume.

Problem 3: this compound appears to be unstable during the purification process.

  • Possible Cause: Phenolic compounds, including stilbenoids, can be susceptible to degradation, particularly at elevated temperatures or when exposed to light and oxygen.

    • Solution: Conduct purification steps at reduced temperatures whenever possible. Protect extracts and purified fractions from light by using amber vials or covering containers with aluminum foil. Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Possible Cause: The pH of the buffers used may contribute to instability.

    • Solution: Evaluate the stability of this compound at different pH values to determine the optimal range for purification and storage.

Data Presentation: Scaling Up this compound Purification

The following table provides a hypothetical overview of the expected yield and purity of this compound at different stages of a multi-step purification process, scaled from the laboratory to the pilot plant.

Purification StepScaleStarting Material (kg)Volume (L)This compound Yield (%)Purity (%)
Crude Extraction Lab110905
Pilot1001000884.5
Solid-Phase Extraction Lab0.1 (extract)18030
Pilot10 (extract)1007828
Preparative HPLC - Step 1 Lab0.01 (SPE fraction)0.56075
Pilot1 (SPE fraction)505872
Preparative HPLC - Step 2 Lab0.005 (HPLC fraction)0.285>95
Pilot0.5 (HPLC fraction)2082>95

Experimental Protocols

The following is a generalized multi-step protocol for the purification of this compound from Dendrobium species, which can be adapted for scaling up.

1. Extraction

  • Laboratory Scale (1 kg):

    • Grind 1 kg of dried and powdered Dendrobium plant material.

    • Macerate the ground material with 10 L of 80% ethanol in water at room temperature for 24 hours with occasional stirring.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Pilot Scale (100 kg):

    • Load 100 kg of powdered Dendrobium material into a suitable stainless-steel extractor.

    • Percolate with 1000 L of 80% ethanol in water.

    • Collect the extract and concentrate it using a falling film evaporator.

2. Solid-Phase Extraction (SPE)

  • Laboratory Scale:

    • Dissolve 10 g of the crude extract in a minimal amount of the loading solvent (e.g., 10% acetonitrile in water).

    • Condition a C18 SPE cartridge with methanol followed by the loading solvent.

    • Load the sample onto the cartridge at a slow flow rate.

    • Wash the cartridge with a series of increasing concentrations of acetonitrile in water to remove impurities.

    • Elute the this compound-rich fraction with a higher concentration of acetonitrile (e.g., 70-80%).

  • Pilot Scale:

    • Utilize a larger C18 flash chromatography column.

    • Dissolve the concentrated crude extract and load it onto the pre-conditioned column.

    • Perform a step-gradient elution with increasing concentrations of ethanol in water.

    • Collect fractions and analyze them by HPLC to pool the fractions containing this compound.

3. Preparative High-Performance Liquid Chromatography (HPLC)

  • Laboratory Scale:

    • Further purify the this compound-rich fraction from SPE on a preparative HPLC system equipped with a C18 column.

    • Use a gradient of acetonitrile and water (both containing 0.1% formic acid) as the mobile phase.

    • Collect fractions corresponding to the this compound peak.

    • Repeat the purification with the collected fractions if necessary to achieve the desired purity.

  • Pilot Scale:

    • Scale up the preparative HPLC method to a larger column with the same packing material.

    • Adjust the flow rate and injection volume according to the column dimensions to maintain the separation performance.

    • Pool the fractions containing this compound with a purity of >95%.

Visualizations

experimental_workflow Start Dendrobium Plant Material Extraction Extraction (80% Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract SPE Solid-Phase Extraction (C18) Crude_Extract->SPE Imbricatin_Rich_Fraction This compound-Rich Fraction SPE->Imbricatin_Rich_Fraction Prep_HPLC1 Preparative HPLC (Step 1) Imbricatin_Rich_Fraction->Prep_HPLC1 Partially_Purified Partially Purified this compound Prep_HPLC1->Partially_Purified Prep_HPLC2 Preparative HPLC (Step 2) Partially_Purified->Prep_HPLC2 Pure_this compound >95% Pure this compound Prep_HPLC2->Pure_this compound troubleshooting_logic Problem Low Purification Yield Check_Extraction Optimize Extraction Parameters? Problem->Check_Extraction Check_SPE Review SPE Method? Problem->Check_SPE Check_HPLC Adjust HPLC Conditions? Problem->Check_HPLC Check_Stability Assess this compound Stability? Problem->Check_Stability Solution1 Modify Solvent/Time/Temp Check_Extraction->Solution1 Solution2 Change Sorbent/Eluent Check_SPE->Solution2 Solution3 Optimize Gradient/Loading Check_HPLC->Solution3 Solution4 Control Temp/Light/O2 Check_Stability->Solution4

References

Validation & Comparative

The Efficacy of Imbricatin and Other Stilbenoids in Inflammation Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial literature searches did not yield significant results for a stilbenoid compound named "imbricatin." However, substantial data was found for "imbricaric acid," a depside with demonstrated anti-inflammatory properties. This guide will therefore focus on comparing the efficacy of imbricaric acid with the well-characterized stilbenoids resveratrol, pterostilbene, and oxyresveratrol in various inflammation models. This comparison is intended to provide valuable insights for researchers, scientists, and professionals in drug development exploring novel anti-inflammatory agents.

Introduction

Chronic inflammation is a significant contributing factor to a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Stilbenoids, a class of natural polyphenolic compounds, have garnered considerable attention for their potent anti-inflammatory properties.[1] Among these, resveratrol, pterostilbene, and oxyresveratrol are extensively studied for their ability to modulate key inflammatory pathways. This guide provides a comparative analysis of the anti-inflammatory efficacy of imbricaric acid alongside these prominent stilbenoids, supported by experimental data from in vitro and in vivo models.

Comparative Efficacy of Imbricaric Acid and Stilbenoids

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

In Vitro Anti-inflammatory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of imbricaric acid and various stilbenoids against key inflammatory targets in cellular models. Lower IC50 values indicate higher potency.

CompoundTargetCell LineIC50 (µM)Reference
Imbricaric Acid mPGES-1-1.9[2]
5-Lipoxygenase-5.3 (cell-based)[2]
NF-κBHEK2932.0[2]
Pterostilbene iNOSHT-29More effective than resveratrol[3]
COX-2HT-29More effective than resveratrol
IL-6THP-1More effective than resveratrol
TNF-αTHP-1More effective than resveratrol
Oxyresveratrol iNOSRAW 264.7Concentration-dependent inhibition
COX-2RAW 264.7Significant inhibition
NO ProductionRAW 264.7Inhibition
Resveratrol COX-2Mouse SkinInhibition via suppression of ERKs and p38 MAPK
NF-κB-Dose-dependent inhibition

Key Findings from In Vitro Studies:

  • Imbricaric acid demonstrates potent multi-target anti-inflammatory activity with low micromolar IC50 values against mPGES-1, 5-Lipoxygenase, and NF-κB.

  • Pterostilbene consistently shows greater potency than resveratrol in inhibiting various inflammatory markers, a phenomenon often attributed to its higher bioavailability due to its methoxy groups.

  • Oxyresveratrol effectively inhibits key inflammatory enzymes iNOS and COX-2 and reduces nitric oxide production.

  • Resveratrol , the most studied stilbenoid, exerts its anti-inflammatory effects by targeting multiple pathways, including NF-κB and MAPK signaling.

Signaling Pathways in Inflammation

The anti-inflammatory effects of these compounds are primarily mediated through the modulation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

NF-κB Signaling Pathway

NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Stilbenoids and imbricaric acid inhibit this pathway at various steps, thereby reducing the production of inflammatory mediators.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB-NF-κB IκB NF-κB IKK Complex->IκB-NF-κB phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocation Ub-IκB Ub-IκB IκB-NF-κB->Ub-IκB ubiquitination Proteasome Proteasome Ub-IκB->Proteasome degradation Proteasome->NF-κB releases DNA DNA NF-κB_n->DNA binds to Pro-inflammatory Genes Pro-inflammatory Gene Expression DNA->Pro-inflammatory Genes activates Stilbenoids Imbricaric Acid & Stilbenoids Stilbenoids->IKK Complex inhibit Stilbenoids->NF-κB_n inhibit translocation MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAPKKK MAPKKK (e.g., MEKK, ASK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK4/7, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription Factors activates Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Stilbenoids Stilbenoids Stilbenoids->MAPK inhibit phosphorylation Experimental_Workflow Start Start Cell_Culture Culture Macrophages (e.g., RAW 264.7) Start->Cell_Culture Pre-treatment Pre-treat with Test Compound Cell_Culture->Pre-treatment Stimulation Induce Inflammation (e.g., with LPS) Pre-treatment->Stimulation Incubation Incubate for 18-24h Stimulation->Incubation Analysis Analyze Inflammatory Markers Incubation->Analysis End End Analysis->End

References

Validating In Vivo Antioxidant Capacity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative framework for validating the in vivo antioxidant capacity of novel compounds. Due to the current absence of published in vivo antioxidant studies for the compound Imbricatin , this document will use the well-characterized flavonoid, Quercetin , as a primary example to illustrate the requisite experimental data and methodologies. This guide will also draw comparisons with established antioxidant vitamins, Vitamin C and Vitamin E, to provide a broader context for evaluation.

Executive Summary

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous pathological conditions. Consequently, the validation of novel antioxidant compounds is a critical area of research. While in vitro assays provide initial screening, in vivo studies are essential to confirm physiological efficacy. This guide outlines the key experimental approaches, data presentation, and mechanistic insights required for such validation.

Comparative Analysis of Antioxidant Performance

The following tables summarize quantitative data from in vitro and in vivo studies for Quercetin, Vitamin C, and Vitamin E. No comparable data has been identified for this compound in publicly available scientific literature.

In Vitro Antioxidant Capacity

In vitro assays are fundamental for initial antioxidant screening. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. These tests measure a compound's ability to neutralize free radicals or reduce oxidized species in a controlled chemical environment.

CompoundDPPH Radical Scavenging (IC50)FRAP (Ferrous Equivalents)ORAC (Trolox Equivalents)
This compound No data availableNo data availableNo data available
Quercetin 19.17 µg/mL[1]Data varies by studyData varies by study
Vitamin C Data varies by studyData varies by studyData varies by study
Vitamin E Data varies by studyData varies by studyData varies by study
In Vivo Antioxidant Efficacy

In vivo studies assess the physiological effects of an antioxidant in a living organism. These studies typically involve animal models where oxidative stress is induced, followed by treatment with the compound of interest. Key biomarkers of oxidative stress and antioxidant enzyme activity are then measured in tissues and blood.

BiomarkerQuercetinVitamin CVitamin E
Superoxide Dismutase (SOD) Activity Increased[2][3]ModulatedModulated
Catalase (CAT) Activity Increased[1]ModulatedModulated
Glutathione (GSH) Levels Increased[4]ModulatedModulated
Malondialdehyde (MDA) Levels (Lipid Peroxidation) DecreasedModulatedModulated
Protein Carbonyl Levels (Protein Oxidation) DecreasedModulatedModulated
8-hydroxy-2'-deoxyguanosine (8-OHdG) Levels (DNA Oxidation) DecreasedModulatedModulated

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo antioxidant assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

  • Preparation of Reagents : A stock solution of DPPH in methanol is prepared. The test compound and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations.

  • Reaction Mixture : An aliquot of the test compound or standard is mixed with the DPPH solution.

  • Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the antioxidant required to inhibit 50% of the DPPH radicals) is then determined.

In Vivo Animal Model of Oxidative Stress

A common method to evaluate in vivo antioxidant activity is to use an animal model where oxidative stress is induced.

  • Animal Model : A suitable animal model (e.g., Wistar rats or BALB/c mice) is selected.

  • Induction of Oxidative Stress : Oxidative stress can be induced by various agents, such as carbon tetrachloride (CCl4), a high-fat diet, or drugs like doxorubicin. The inducing agent is administered to the animals over a specific period.

  • Treatment Groups : Animals are divided into several groups: a control group, an oxidative stress-induced group (negative control), and treatment groups receiving the test compound at different doses. A positive control group receiving a known antioxidant (e.g., Quercetin or Vitamin E) is also included.

  • Administration of Test Compound : The test compound is administered orally or via injection for a defined period.

  • Sample Collection : At the end of the study period, blood and tissue samples (e.g., liver, kidney, brain) are collected.

  • Biochemical Analysis : The collected samples are analyzed for biomarkers of oxidative stress (e.g., MDA, protein carbonyls) and the activity of antioxidant enzymes (e.g., SOD, CAT, GPx).

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which a compound exerts its antioxidant effects is crucial for its development as a therapeutic agent. Flavonoids like Quercetin are known to act through various signaling pathways to enhance the endogenous antioxidant defense system.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Genes Activates Transcription Quercetin Quercetin Quercetin->Keap1 Inhibits Keap1 Quercetin->Nrf2 Promotes Nrf2 Activation

Caption: Quercetin's activation of the Nrf2-ARE pathway.

Under normal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like Quercetin, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of various antioxidant enzymes.

Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for the in vivo validation of a novel antioxidant compound.

experimental_workflow start Hypothesis: Compound X has in vivo antioxidant activity in_vitro In Vitro Screening (DPPH, FRAP, ORAC) start->in_vitro animal_model Animal Model Selection & Acclimatization in_vitro->animal_model induction Induction of Oxidative Stress animal_model->induction grouping Animal Grouping (Control, Stress, Treatment) induction->grouping treatment Compound Administration grouping->treatment sampling Blood & Tissue Sample Collection treatment->sampling biochemical Biochemical Analysis (MDA, SOD, CAT, etc.) sampling->biochemical histology Histopathological Examination sampling->histology data_analysis Statistical Analysis of Data biochemical->data_analysis histology->data_analysis conclusion Conclusion on In Vivo Efficacy data_analysis->conclusion

Caption: A typical workflow for in vivo antioxidant validation.

Conclusion

The validation of a compound's in vivo antioxidant capacity is a multi-faceted process that requires rigorous experimental design and comprehensive data analysis. While in vitro assays provide valuable preliminary data, they are not a substitute for in vivo studies that can elucidate the physiological relevance and mechanisms of action. For novel compounds like this compound, a systematic approach as outlined in this guide, beginning with foundational in vitro characterization and progressing to robust in vivo models, is essential to substantiate any claims of antioxidant efficacy. The lack of available data for this compound underscores the need for such fundamental research to be conducted and published.

References

A Guide to Evaluating Synergistic Effects of Therapeutic Agents: A Methodological Approach

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive search of peer-reviewed scientific literature did not yield specific studies detailing the synergistic effects of Imbricatin with other therapeutic agents. This compound is a natural compound found in organisms such as Dendrobium amoenum.[1] Given the limited data on this compound combination therapies, this guide will utilize the well-researched, related indole compounds—Indole-3-carbinol (I3C) and its metabolite 3,3'-diindolylmethane (DIM)—as illustrative examples.[2][3] These compounds, derived from cruciferous vegetables, have been extensively studied for their anti-cancer properties and synergistic potential.[4][5] This guide is designed for researchers, scientists, and drug development professionals to provide a framework for assessing and presenting therapeutic synergy, adhering to the requested data presentation and visualization standards.

Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by targeting distinct pathways. The following sections detail synergistic combinations of I3C and DIM with various anti-cancer agents, providing quantitative data, experimental protocols, and mechanistic diagrams.

Synergistic Combinations of Indole-3-Carbinol (I3C) and its Derivatives

I3C and Bortezomib in Ovarian Cancer

The combination of the natural compound I3C with the proteasome inhibitor Bortezomib has shown potent synergistic effects in ovarian cancer cell lines. This co-treatment was found to enhance cell cycle arrest and apoptosis and sensitize cancer cells to standard chemotherapeutic agents like cisplatin.

Quantitative Synergy Data: I3C + Bortezomib

Cell LineAgentIC50 (Single Agent)IC50 (Combination)Combination Index (CI)Synergy LevelReference
OVCAR3I3C>500 µM-<1.0Synergistic
Bortezomib~5 nM-
SKOV3I3C>500 µM-<1.0Synergistic
Bortezomib~7.5 nM-

Note: Specific IC50 values for the combination and precise CI values were not detailed in the abstract; however, the synergy was explicitly stated as potent.

Mechanism of Action

The synergistic effect of I3C and Bortezomib is attributed to the disruption of multiple oncogenic pathways. The combination leads to the downregulation of pro-survival signaling pathways such as PI3K-AKT, NF-κB, and MAPK, while also inhibiting metastasis-associated genes like MET.

Below is a diagram illustrating the proposed synergistic mechanism.

cluster_0 Therapeutic Agents cluster_1 Signaling Pathways cluster_2 Cellular Outcomes I3C Indole-3-Carbinol (I3C) PI3K_AKT PI3K/AKT Pathway I3C->PI3K_AKT Inhibits NFkB NF-κB Pathway I3C->NFkB Inhibits MAPK MAPK Pathway I3C->MAPK Inhibits MET MET Proto-Oncogene I3C->MET Inhibits Apoptosis Apoptosis I3C->Apoptosis Synergistically Induces Bortezomib Bortezomib Bortezomib->PI3K_AKT Inhibits Bortezomib->NFkB Inhibits Bortezomib->Apoptosis Synergistically Induces Survival Cell Survival & Proliferation PI3K_AKT->Survival Promotes NFkB->Survival Promotes MAPK->Survival Promotes MET->Survival Promotes Survival->Apoptosis Inhibits

Synergistic inhibition of pro-survival pathways by I3C and Bortezomib.
3,3'-Diindolylmethane (DIM) and Genistein in Prostate Cancer

The combination of DIM with the soy isoflavone Genistein synergistically reduces estradiol (E2)-induced proliferation in human prostate cancer cells. This effect is partly mediated by modulating estrogen metabolism, shifting it away from carcinogenic metabolites.

Quantitative Synergy Data: DIM + Genistein

Cell LineTreatmentProliferation vs. E2 ControlSynergy LevelReference
LNCaPDIMDiminished-
GenisteinDiminished-
DIM + GenisteinGreater ReductionSynergistic

Mechanism of Action

DIM and Genistein work in concert to alter the expression of key estrogen-metabolizing enzymes. They increase the expression of Cytochrome P450 1A1 (CYP1A1) and Catechol-O-methyltransferase (COMT), which promote the formation of less carcinogenic estrogen metabolites, thereby reducing the proliferative stimulus in hormone-sensitive cancer cells.

The logical workflow for this mechanism is depicted below.

DIM DIM Enzymes CYP1A1 & COMT Enzyme Expression DIM->Enzymes Increases Genistein Genistein Genistein->Enzymes Increases Metabolism Estrogen Metabolism Shift Enzymes->Metabolism Leads to Proliferation Cancer Cell Proliferation Metabolism->Proliferation Reduces

Mechanism of synergistic action for DIM and Genistein in prostate cancer.

Experimental Protocols

Detailed and reproducible methodologies are critical for validating synergistic effects. Below are representative protocols for key experiments cited in synergy studies.

Cell Viability and Synergy Analysis (MTT Assay & Chou-Talalay Method)

This protocol is used to determine the cytotoxic effects of single agents and their combinations and to quantify synergy.

Experimental Workflow

A 1. Seed cancer cells in 96-well plates and allow to adhere overnight. B 2. Treat cells with serial dilutions of single agents (e.g., I3C, Bortezomib) and their combination at a constant ratio. A->B C 3. Incubate for a defined period (e.g., 48-72 hours). B->C D 4. Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation. C->D E 5. Solubilize formazan crystals with DMSO or other solvent. D->E F 6. Measure absorbance at 570 nm using a microplate reader. E->F G 7. Calculate cell viability and IC50 values. Analyze synergy using CompuSyn software to generate Combination Index (CI) values. F->G

Workflow for assessing cell viability and calculating drug synergy.

Methodology Detail

  • Cell Culture: Human cancer cells (e.g., OVCAR3, LNCaP) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Plating: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Treatment: Stock solutions of therapeutic agents are prepared. Cells are treated with a range of concentrations for each drug alone and in combination at a fixed molar ratio.

  • Viability Assessment: After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well. After a 4-hour incubation, the medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Data Analysis: Absorbance is read at 570 nm. The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined.

  • Synergy Calculation: The dose-effect data from single and combination treatments are analyzed using the Chou-Talalay method via software like CompuSyn. A Combination Index (CI) is generated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot Analysis for Mechanistic Insights

This protocol is used to measure changes in protein expression levels within key signaling pathways affected by the drug combination.

Methodology Detail

  • Protein Extraction: Cells are treated with single agents or the combination for a specified time (e.g., 24 hours). Subsequently, cells are washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Akt, p-Akt, PARP, β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to a loading control like β-actin.

Conclusion

While direct evidence for the synergistic effects of this compound remains to be established, the study of related indole compounds like I3C and DIM provides a robust framework for future research. The methodologies and data presentation formats outlined in this guide offer a standardized approach for scientists to rigorously evaluate and report therapeutic synergy. By combining quantitative analysis of drug interactions with mechanistic studies of underlying cellular pathways, researchers can effectively identify and validate promising new combination therapies for complex diseases.

References

A Comparative Analysis of Imbricatin from Different Orchid Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of Imbricatin, a phenanthrene derivative isolated from various orchid species of the genus Pholidota. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. While direct comparative studies on this compound from different species are limited, this guide synthesizes the available data on its presence, biological activities, and underlying mechanisms of action, drawing from research on host orchids and related phenanthrene compounds.

Chemical Profile of this compound

This compound is a phenanthrene compound that has been identified as a chemical constituent of several Pholidota orchid species. Phenanthrenes from orchids are a well-documented class of secondary metabolites with a range of biological activities.

Chemical IdentifierData
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol
IUPAC Name 5-methoxy-2-oxatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-6,13-diol
Synonyms This compound

Occurrence of this compound and Related Phenanthrenes in Pholidota Species

Orchid SpeciesThis compound PresenceOther Notable PhenanthrenesTraditional Uses
Pholidota imbricata ConfirmedPhoimbrtol A, Loddigesiinol B, Shanciol BUsed as a tonic and for abdominal and rheumatic pain.
Pholidota chinensis Implied (rich in phenanthrenes)9,10-dihydro-2,4,6-trihydroxy-7-methoxyphenanthrene, 11-methoxyflaccidinNot specified for this compound, but the plant is used in traditional medicine.
Pholidota articulata Implied (rich in phenanthrenes)Flavidin, Lusianthridin, CoeloninNot specified for this compound, but the plant is used in traditional medicine.

Comparative Biological Activities

Direct comparative studies on the biological activities of this compound isolated from different orchid species are currently lacking. However, research on extracts from Pholidota species and isolated phenanthrene compounds provides insights into their potential therapeutic effects, including anti-inflammatory, anticancer, and antibacterial activities.

Anti-inflammatory Activity

Phenanthrenes from Pholidota species have demonstrated anti-inflammatory properties. For instance, compounds isolated from P. imbricata have been shown to inhibit nitric oxide (NO) production. The mechanism of action for many natural anti-inflammatory compounds involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the specific effects of pure this compound on these pathways are not yet fully elucidated, it is plausible that it shares similar mechanisms with other orchid-derived phenanthrenes.

Anticancer Activity

Phenanthrene derivatives are known to possess cytotoxic activities against various cancer cell lines. While specific IC₅₀ values for this compound from different orchid sources are not available, studies on other phenanthrenes isolated from orchids provide a basis for comparison.

Compound/ExtractCancer Cell LineIC₅₀ Value (µM)Source Species (if specified)
Phenanthrene derivatives (general)Hep-2, Caco-2VariousSynthetic/Other natural sources
Methanol extract of Dendrobium chryseumHeLa226.5 µg/mL (wild) vs. 210.5 µg/mL (in vitro)Dendrobium chryseum
Methanol extract of Dendrobium chryseumU251612.54 µg/mL (wild) vs. 1059.92 µg/mL (in vitro)Dendrobium chryseum

Note: The data above is for related compounds and extracts and is provided for context. Further research is needed to determine the specific anticancer activity of this compound.

Antibacterial Activity

Phenanthrenes isolated from Pholidota chinensis have shown activity against Staphylococcus aureus. For example, 2-methoxy-3,7-dihydroxy-5H phenanthro[4,5-bcd] pyran exhibited an MIC₅₀ of 68.39 µM[1]. This suggests that this compound may also possess antibacterial properties.

Experimental Protocols

Detailed experimental protocols for the isolation and bioactivity testing of this compound are not extensively published. However, general methodologies for the study of phenanthrenes from orchids can be outlined.

Isolation and Purification of this compound

A general workflow for the isolation of this compound and other phenanthrenes from Pholidota species would typically involve the following steps:

experimental_workflow start Dried whole plant material of Pholidota sp. extraction Extraction with organic solvents (e.g., 95% EtOH) start->extraction partition Solvent-solvent partitioning (e.g., with ethyl acetate) extraction->partition chromatography1 Column Chromatography (e.g., silica gel) partition->chromatography1 chromatography2 Preparative HPLC chromatography1->chromatography2 structure Structure Elucidation (NMR, MS) chromatography2->structure bioassay Biological Activity Assays chromatography2->bioassay signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKK MAPKK TLR4->MAPKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates MAPK MAPK MAPKK->MAPK This compound This compound This compound->IKK inhibits This compound->MAPKK inhibits Gene Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_nuc->Gene activates

References

A Comparative Analysis of Synthetic vs. Natural Imbricatin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

While a direct head-to-head experimental comparison between synthetic and natural Imbricatin is not available in the current scientific literature, this guide provides a comprehensive overview of the known biological activities and experimental data for natural this compound. At present, published data on the biological evaluation of a total synthetically derived this compound is not available, precluding a direct comparative analysis.

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, a stilbenoid compound isolated from the orchid Pholidota yunnanensis. Here, we summarize the existing data on its anti-inflammatory properties and provide detailed experimental protocols for the key assays cited.

Data Presentation: Biological Activity of Natural this compound

Natural this compound has been evaluated for its inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophages (RAW 264.7). Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.

CompoundBiological ActivityCell LineIC50 Value (µM)CytotoxicityReference
Natural this compoundInhibition of Nitric Oxide (NO) ProductionRAW 264.74.07 - 7.77¹Low to no cytotoxicity observed at active concentrations[1]

¹The range in IC50 values is reported across a study evaluating a series of stilbenoids, with this compound being one of the active compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of natural this compound.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay quantifies the amount of nitrite, a stable and soluble byproduct of NO, in the cell culture medium.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite (for standard curve)

  • Test compound (Natural this compound)

  • 96-well culture plates

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound). After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production. Control wells include cells treated with LPS alone (positive control) and untreated cells (negative control).

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Quantification: After incubation, a portion of the cell culture supernatant from each well is transferred to a new 96-well plate. An equal volume of Griess reagent is added to each well, and the plate is incubated at room temperature for 10-15 minutes.

  • Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated from this curve. The percentage of NO inhibition is determined by comparing the nitrite levels in the treated wells to the LPS-only control wells. The IC50 value is then calculated.[2][3][4]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.

Materials:

  • RAW 264.7 cells

  • DMEM with supplements (as above)

  • Test compound (Natural this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • 96-well culture plates

Procedure:

  • Cell Seeding and Treatment: Cells are seeded and treated with the test compound in a 96-well plate as described in the NO inhibition assay protocol.

  • Incubation: The plate is incubated for the desired period (e.g., 24 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The culture medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. This data is used to determine if the observed inhibition of NO production is due to a genuine anti-inflammatory effect or simply due to cell death.[1]

Mandatory Visualization

Experimental Workflow for Evaluating Anti-Inflammatory Activity

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Culture RAW 264.7 Cells seed Seed Cells in 96-well Plates start->seed treat Add this compound (various concentrations) seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate no_assay Nitric Oxide (NO) Assay (Griess Reagent) incubate->no_assay mtt_assay Cytotoxicity (MTT) Assay incubate->mtt_assay analyze_no Calculate NO Inhibition & IC50 no_assay->analyze_no analyze_mtt Determine Cell Viability mtt_assay->analyze_mtt

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Signaling Pathway: Inhibition of Nitric Oxide Production

The inhibition of NO production by compounds like this compound in LPS-stimulated macrophages is often associated with the downregulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While the direct effect of this compound on this pathway has not been explicitly demonstrated, the following diagram illustrates the general mechanism.

signaling_pathway cluster_stimulation Stimulation cluster_signaling_cascade Signaling Cascade cluster_inhibition Inhibition Point cluster_transcription Transcription LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nucleus NF-κB Translocation to Nucleus NFkB->NFkB_nucleus Released This compound This compound This compound->IKK Potential Inhibition iNOS_gene iNOS Gene NFkB_nucleus->iNOS_gene Activates Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production Catalyzes

Caption: Potential mechanism of NO inhibition via the NF-κB pathway.

Conclusion

Natural this compound demonstrates promising anti-inflammatory activity by inhibiting nitric oxide production in macrophages with low associated cytotoxicity. The lack of data on synthetically produced this compound currently prevents a direct comparison of efficacy and other pharmacological parameters. Future research involving the total synthesis and subsequent biological evaluation of this compound is warranted to fully assess its therapeutic potential and to enable a direct head-to-head comparison with the natural product. Such studies would be invaluable for elucidating structure-activity relationships and for the potential development of this compound-based anti-inflammatory agents.

References

Navigating Analytical Methodologies for Novel Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The selection of an analytical method is a critical decision in drug development, impacting data quality, regulatory compliance, and ultimately, project timelines. This guide outlines the principles of method selection and cross-validation, presenting a comparative overview of commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry.

Comparative Analysis of Analytical Methods

The choice of an analytical technique is dictated by the specific requirements of the analysis, including desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC, LC-MS/MS, and UV-Vis spectrophotometry, with example data drawn from validated methods for various pharmaceutical compounds. This data serves as a practical reference for what can be expected from each technique.

ParameterHPLC with UV DetectionLC-MS/MSUV-Vis Spectrophotometry
Linearity Range 1–100 µg/mL2–600 ng/mL[1]2–10 µg/mL[2]
Correlation Coefficient (r²) >0.990[3]≥0.999[4]0.998[2]
Accuracy (% Recovery) 99.04%–100.78%97.8%–108.6%99.79%–100.27%
Precision (%RSD) <2.0%<15%<2.0%
Limit of Detection (LOD) 0.2 µg/mL-0.861 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL2 ng/mL2.872 µg/mL
Selectivity/Specificity Good, can be improved with method development.Excellent, based on mass-to-charge ratio.Low, susceptible to interference from other absorbing species.
Typical Application Routine quality control, purity assessment, and quantification of active pharmaceutical ingredients (APIs).Bioanalysis, metabolite identification, and quantification of analytes at very low concentrations.Simple, rapid quantification in simple matrices.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable and reproducible analytical data. Below are generalized methodologies for HPLC, LC-MS/MS, and UV-Vis spectrophotometry that can be adapted for a new compound like Imbricatin.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for the separation, identification, and quantification of compounds in a mixture.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or formic acid in water). The specific composition and gradient program need to be optimized for the analyte of interest.

  • Flow Rate: Typically 0.5–1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 35 °C.

  • Detection Wavelength: The wavelength of maximum absorbance of the analyte, determined by scanning a standard solution with a UV-Vis spectrophotometer.

  • Injection Volume: Typically 10–20 µL.

Sample Preparation:

  • Prepare a stock solution of the reference standard in a suitable solvent.

  • Prepare working standard solutions by diluting the stock solution to a series of concentrations to construct a calibration curve.

  • Prepare the sample by dissolving it in a suitable solvent, followed by filtration through a 0.45 µm filter to remove particulate matter.

Validation Parameters: As per ICH guidelines, the method should be validated for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for bioanalytical studies and the analysis of complex mixtures.

Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

LC Conditions (Example):

  • Column: A high-resolution column, such as a UPLC BEH C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using a mixture of solvents like 0.1% formic acid in water and acetonitrile.

  • Flow Rate: Typically 0.3–0.6 mL/min.

MS/MS Conditions (Example):

  • Ionization Mode: Positive or negative electrospray ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

  • Optimization: The MS parameters, including collision energy and declustering potential, are optimized for the specific analyte to achieve maximum sensitivity.

Sample Preparation:

  • For biological samples like plasma or tissue, a sample extraction step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is necessary to remove interferences.

Validation: Bioanalytical method validation should be performed according to regulatory guidelines, assessing parameters like selectivity, sensitivity, matrix effect, recovery, precision, and accuracy.

UV-Visible Spectrophotometry

This technique is a simple and cost-effective method for the quantitative analysis of substances that absorb light in the UV-Visible region.

Instrumentation: A UV-Visible spectrophotometer.

Methodology (Example):

  • Solvent Selection: Choose a solvent in which the analyte is soluble and that does not absorb in the same wavelength range as the analyte.

  • Determination of λmax: Prepare a dilute solution of the analyte and scan it across the UV-Visible range (e.g., 200–400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Prepare the sample solution and measure its absorbance at the λmax. The concentration of the analyte in the sample can be determined from the calibration curve.

Validation: The method should be validated for linearity, accuracy, precision, and range according to ICH guidelines.

Logical Workflow for Method Development and Cross-Validation

The following diagram illustrates a logical workflow for the development and cross-validation of analytical methods for a new chemical entity like this compound. This process ensures the selection of a suitable method that is fit for its intended purpose.

start Define Analytical Target Profile (ATP) lit_search Literature Search & Physicochemical Characterization start->lit_search method_select Initial Method Selection (e.g., HPLC, LC-MS/MS, UV-Vis) lit_search->method_select method_dev Method Development & Optimization method_select->method_dev pre_validation Pre-validation/ Feasibility Studies method_dev->pre_validation pre_validation->method_dev Does not meet ATP validation Full Method Validation (ICH Guidelines) pre_validation->validation Meets ATP? cross_val Cross-Validation of Different Methods validation->cross_val routine_use Routine Use & Method Lifecycle Management validation->routine_use cross_val->routine_use Select optimal method

Caption: Workflow for analytical method development and validation.

This structured approach, from defining the analytical needs to full validation and cross-comparison, ensures the development of robust and reliable analytical methods for novel compounds. By following this guide, researchers can confidently select and validate the most appropriate analytical technique for their specific research and development needs.

References

A Comparative Guide to the Mechanism of Action of Imrecoxib and Other Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Terminology: Initial searches for "Imbricatin" as a selective cyclooxygenase-2 (COX-2) inhibitor did not yield relevant results in the biomedical literature. It is possible that the intended compound was Imrecoxib , a moderately selective COX-2 inhibitor. This guide will, therefore, focus on the mechanism of action of Imrecoxib in comparison to other well-established COX-2 inhibitors: Celecoxib, Etoricoxib, and Rofecoxib.

This guide is intended for researchers, scientists, and drug development professionals, providing a comparative overview of the mechanisms, quantitative data, and experimental protocols for evaluating these COX-2 inhibitors.

Mechanism of Action of COX-2 Inhibitors

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the inflammatory pathway. They catalyze the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and regulating platelet aggregation. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.

Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that preferentially bind to and inhibit the COX-2 enzyme over the COX-1 enzyme. This selectivity is attributed to structural differences in the active sites of the two enzyme isoforms. By selectively inhibiting COX-2, these drugs reduce the production of pro-inflammatory prostaglandins, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Imrecoxib is a novel, moderately selective COX-2 inhibitor. Its mechanism of action involves the inhibition of COX-2, which in turn reduces the synthesis of pro-inflammatory prostaglandins.[1] Studies have shown that Imrecoxib can also inhibit the expression of COX-2 mRNA.[2]

Celecoxib , Etoricoxib , and Rofecoxib are other well-known selective COX-2 inhibitors. Their primary mechanism of action is also the selective inhibition of the COX-2 enzyme.[1] The degree of selectivity for COX-2 over COX-1 varies among these compounds.

Comparative Quantitative Data

The inhibitory potency and selectivity of COX-2 inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2, and the resulting selectivity index (IC50 COX-1 / IC50 COX-2).

CompoundIC50 COX-1IC50 COX-2Selectivity Index (COX-1/COX-2)
Imrecoxib 115 ± 28 nM[2][3]18 ± 4 nM6.39
Celecoxib ~82 µM~6.8 µM~12
40 nM
Etoricoxib 116 µM1.1 µM106
Rofecoxib 18.8 µM0.53 µM35.5
18 nM

Note: IC50 values can vary depending on the assay conditions and the source of the enzymes (e.g., human, ovine).

Pharmacokinetic Properties

CompoundBioavailabilityProtein BindingHalf-lifeMetabolism
Imrecoxib Well-absorbed orally-Long half-lifeHepatic (CYP450 system)
Celecoxib ~22-40%97%~11 hoursHepatic (primarily CYP2C9)
Etoricoxib ~100%~92%~22 hoursHepatic (primarily CYP3A4)
Rofecoxib ~93%~87%~17 hoursHepatic (cytosolic enzymes)

Detailed Experimental Protocols

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified recombinant human or ovine COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds (Imrecoxib, Celecoxib, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • PGE2 ELISA kit

  • Microplate reader

Procedure:

  • Enzyme Preparation: Reconstitute and dilute the purified COX-1 and COX-2 enzymes in the reaction buffer to the desired working concentration.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in the solvent and then further dilute in the reaction buffer.

  • Reaction Setup: In a microplate, add the reaction buffer, cofactors, and the diluted test compound or vehicle control.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes at 37°C), stop the reaction by adding a stopping agent (e.g., a strong acid).

  • PGE2 Quantification: Measure the concentration of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cell-Based Prostaglandin E2 (PGE2) Assay

This assay measures the inhibition of PGE2 production in a cellular context, which reflects the compound's ability to penetrate cell membranes and inhibit COX-2 in a more physiologically relevant environment.

Materials:

  • Human macrophage cell line (e.g., U937) or murine peritoneal macrophages

  • Cell culture medium

  • Lipopolysaccharide (LPS) to induce COX-2 expression

  • Test compounds

  • PGE2 ELISA kit

  • Cell lysis buffer

Procedure:

  • Cell Culture and Treatment: Culture the cells to an appropriate density. Pre-treat the cells with various concentrations of the test compounds or vehicle for a specified time (e.g., 1 hour).

  • COX-2 Induction: Stimulate the cells with LPS (e.g., 10 µg/mL) for a defined period (e.g., 24 hours) to induce COX-2 expression and PGE2 production.

  • Sample Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound and determine the IC50 value.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic animal model to evaluate the in vivo anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Carrageenan solution (e.g., 1% in saline)

  • Test compounds formulated for oral or intraperitoneal administration

  • Plethysmometer to measure paw volume

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into groups (e.g., vehicle control, positive control like indomethacin, and different dose groups of the test compound).

  • Compound Administration: Administer the test compounds or vehicle to the respective groups of animals, typically 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject a small volume (e.g., 100 µL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point. The degree of edema is the difference in paw volume before and after carrageenan injection.

Signaling Pathways and Experimental Workflow Diagrams

COX2_Signaling_Pathway COX-2 Signaling Pathway in Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) COX2_Gene COX-2 Gene Transcription Inflammatory_Stimuli->COX2_Gene Upregulates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Liberated by PLA2 PLA2 Phospholipase A2 (PLA2) PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Catalyzed by COX-2 Enzyme COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translates to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX2_Inhibitors Selective COX-2 Inhibitors (Imrecoxib, Celecoxib, etc.) COX2_Inhibitors->COX2_Enzyme Inhibits

Caption: A simplified diagram of the COX-2 signaling pathway in inflammation.

Experimental_Workflow Comparative Experimental Workflow for COX-2 Inhibitors cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_pk Pharmacokinetic Studies Enzyme_Assay COX-1/COX-2 Enzyme Inhibition Assay IC50_Determination Determine IC50 values and Selectivity Index Enzyme_Assay->IC50_Determination Cell_Assay Cell-Based PGE2 Assay Cell_Assay->IC50_Determination Animal_Model Carrageenan-Induced Paw Edema (or other inflammation model) IC50_Determination->Animal_Model Guide dose selection Efficacy_Assessment Assess Anti-inflammatory Efficacy Animal_Model->Efficacy_Assessment PK_Study Determine Bioavailability, Half-life, etc. Efficacy_Assessment->PK_Study Correlate with exposure Start Test Compounds (Imrecoxib, Comparators) Start->Enzyme_Assay Start->Cell_Assay Start->Animal_Model Start->PK_Study

Caption: A typical experimental workflow for comparing COX-2 inhibitors.

References

Combretastatin A-4 vs. Its Derivatives: A Comparative Guide to Clinical Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow tree, Combretum caffrum, has emerged as a potent antimitotic and vascular disrupting agent (VDA) in preclinical and clinical studies.[1][2][3] Its significant antitumor activity, primarily through inhibition of tubulin polymerization, has spurred the development of numerous derivatives designed to overcome its limitations, such as poor water solubility and potential for isomerization to a less active form.[1][4] This guide provides an objective comparison of the clinical potential of key Combretastatin A-4 derivatives against the parent compound, supported by experimental data, detailed methodologies, and pathway visualizations.

Executive Summary

The primary derivative of clinical significance is Combretastatin A-4 Phosphate (CA-4P), a water-soluble prodrug that is rapidly converted to CA-4 in the body. Clinical trials have established the safety profile and recommended Phase II dose of CA-4P, demonstrating its potential in combination therapies. Other synthetic derivatives aim to enhance cytotoxicity, improve stability, and introduce novel mechanisms of action, such as dual inhibition of tubulin and other cancer-related enzymes. While many of these derivatives show promise in preclinical studies, CA-4P remains the most clinically advanced.

Data Presentation: Comparative In Vitro Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for Combretastatin A-4 and its derivatives across various human cancer cell lines. Lower IC₅₀ values indicate greater potency.

Table 1: IC₅₀ Values of Combretastatin A-4 and its Phosphate Prodrug (CA-4P)

CompoundCell LineCancer TypeIC₅₀ (nM)Reference
Combretastatin A-4MCF-7Breast< 0.2
Combretastatin A-4A549Lung< 0.2
Combretastatin A-4SW480Colon< 0.2
Combretastatin A-4P--Inactive in vitro (prodrug)

Table 2: IC₅₀ Values of Selected Synthetic Combretastatin A-4 Derivatives

DerivativeCell LineCancer TypeIC₅₀ (nM)Reference
CA-4E MDA-MB-231Breast1 - 180
MCF-7Breast1 - 180
K562Leukemia1 - 180
A549Lung1 - 180
Compound 9a HCT-116Colon20
Compound 16a HCT-116ColonSimilar to CA-4
HeLaCervicalSimilar to CA-4
HepG2LiverSimilar to CA-4
MGC803GastricSimilar to CA-4
MKN45GastricSimilar to CA-4
MCF-7BreastSimilar to CA-4
Biphenyl Derivatives VariousVariousHigher than CA-4

Mechanism of Action: Tubulin Polymerization and Vascular Disruption

Combretastatin A-4 and its active derivatives exert their anticancer effects through a dual mechanism: direct cytotoxicity via mitotic arrest and indirect cell death through vascular disruption.

  • Inhibition of Tubulin Polymerization : CA-4 binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the microtubule cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Vascular Disruption : CA-4 and its prodrug CA-4P selectively target the immature vasculature of tumors. They cause a rapid change in the morphology of endothelial cells, leading to increased vascular permeability, vessel collapse, and ultimately, a shutdown of blood flow to the tumor core. This results in extensive tumor necrosis due to ischemia.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Combretastatin A-4 and a typical workflow for evaluating the in vitro efficacy of its derivatives.

G cluster_0 Mechanism of Action of Combretastatin A-4 CA4 Combretastatin A-4 Tubulin β-Tubulin (Colchicine Binding Site) CA4->Tubulin Binds to Vascular Tumor Endothelial Cells CA4->Vascular Targets Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Disruption Disruption of Microtubule Dynamics Microtubules->Disruption G2M G2/M Phase Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis VascularDisruption Vascular Disruption Vascular->VascularDisruption Necrosis Tumor Necrosis VascularDisruption->Necrosis

Caption: Mechanism of Combretastatin A-4 Action.

G cluster_1 In Vitro Evaluation Workflow Start Synthesized CA-4 Derivative Cytotoxicity Cytotoxicity Assay (e.g., SRB Assay) Start->Cytotoxicity IC50 Determine IC₅₀ Values Cytotoxicity->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle ApoptosisAssay Apoptosis Assay (e.g., Annexin V) IC50->ApoptosisAssay TubulinPolymerization Tubulin Polymerization Assay IC50->TubulinPolymerization Mechanism Elucidate Mechanism of Action CellCycle->Mechanism ApoptosisAssay->Mechanism TubulinPolymerization->Mechanism

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Imbricatin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel or specialized chemical compounds. This document provides comprehensive safety and logistical information for the handling of Imbricatin, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

While a Safety Data Sheet (SDS) from GlpBio classifies this compound as not a hazardous substance or mixture, it is crucial to adhere to standard laboratory safety protocols as the toxicological properties of many research chemicals are not fully characterized.[1] The guidance below is based on the available SDS and general best practices for handling chemical compounds in a laboratory setting.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Formula C₁₆H₁₄O₄PubChem[2]
Molecular Weight 270.28 g/mol GlpBio[1]
CAS Number 84504-71-2GlpBio[1]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound to minimize exposure and ensure personal safety.[1]

PPE CategoryRecommended Equipment
Eye/Face Protection Safety goggles with side-shields should be worn to protect against splashes.
Hand Protection Chemically resistant protective gloves (e.g., nitrile) are recommended. Gloves should be inspected for integrity before each use.
Skin and Body Protection An impervious lab coat or other protective clothing is required to prevent skin contact.
Respiratory Protection Work should be conducted in a well-ventilated area. Use only in areas with appropriate exhaust ventilation to avoid inhalation of any dust or aerosols that may be generated.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.

  • Keep the container tightly sealed when not in use.

  • Ensure the storage area is clearly labeled.

2. Handling and Use:

  • All handling of this compound should be performed in a designated area, such as a chemical fume hood, to ensure adequate ventilation.

  • Avoid the formation of dust and aerosols.

  • Avoid direct contact with the substance. Do not inhale, ingest, or allow contact with skin and eyes.

  • Use appropriate, clean laboratory equipment (e.g., spatulas, glassware).

  • Wash hands thoroughly after handling.

3. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.

  • For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.

  • Decontaminate the affected surfaces and equipment by scrubbing with alcohol.

  • Collect all contaminated materials in a sealed, labeled container for proper disposal.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present and easy to do. Seek prompt medical attention.

  • Skin Contact: Rinse the affected skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Consult a physician.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.

5. Disposal Plan:

  • All waste containing this compound, including unused material and contaminated items (e.g., gloves, absorbent materials), should be treated as chemical waste.

  • Collect waste in a clearly labeled, sealed, and appropriate chemical waste container.

  • Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Experimental Workflow

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Ensure Fume Hood is Operational A->B Pre-operational Checks C Weigh/Measure this compound in Fume Hood B->C D Perform Experimental Procedure C->D E Decontaminate Equipment and Work Area D->E F Segregate and Label All Waste E->F G Dispose of Waste via Institutional Protocol F->G H Spill H->E Contain & Clean I Exposure J First Aid I->J K Seek Medical Attention J->K

Safe Handling Workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.